c-ABL-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H21F3N6O2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-[2-methyl-5-[[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H21F3N6O2/c1-15-3-4-17(10-23(15)35-26(38)19-7-16-5-6-31-24(16)32-12-19)25(37)34-22-9-18(20-13-33-36(2)14-20)8-21(11-22)27(28,29)30/h3-14H,1-2H3,(H,31,32)(H,34,37)(H,35,38) |
InChI Key |
NFELFPPKXNAKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C3=CN(N=C3)C)NC(=O)C4=CN=C5C(=C4)C=CN5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of c-ABL-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-ABL-IN-6 is a potent and selective inhibitor of the c-Abl tyrosine kinase, demonstrating significant promise as a neuroprotective agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its synthesis and key biological assays, and a visualization of the relevant c-Abl signaling pathways implicated in neurodegeneration. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development.
Introduction
The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation.[1][2] Aberrant c-Abl activity has been implicated in the pathogenesis of several diseases, including chronic myeloid leukemia (CML) and, more recently, neurodegenerative disorders such as Parkinson's disease.[3][4] In the context of neurodegeneration, activated c-Abl contributes to neuronal apoptosis and the progression of pathology through pathways involving oxidative stress and the phosphorylation of key proteins like α-synuclein and Parkin.[1][4] This has established c-Abl as a compelling therapeutic target for the development of disease-modifying therapies.
This compound (also referred to as compound A6) emerged from a drug discovery program aimed at identifying novel, brain-penetrant c-Abl inhibitors with neuroprotective properties.[5] It was designed as a conformationally constrained analog and has demonstrated superior potency against c-Abl compared to the established inhibitor nilotinib.[5]
Quantitative Data
The inhibitory activity of this compound against the c-Abl kinase was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The key quantitative data is summarized in the table below.
| Compound | Target | IC50 (nM) | Reference |
| This compound (A6) | c-Abl | 16.6 | [5] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.
Representative Synthesis of this compound
The synthesis of this compound, a 4-methyl-3-(pyridin-2-ylamino)benzamide derivative, can be achieved through a multi-step synthetic route. The following is a representative protocol based on the synthesis of structurally related compounds.
Scheme 1: Putative Synthetic Route for this compound
Caption: A potential multi-step synthesis workflow for this compound.
Step 1: Synthesis of 4-methyl-5-nitro-2-(pyridin-2-ylamino)benzoic acid (Intermediate 1)
-
To a solution of 2-chloro-4-methyl-5-nitrobenzoic acid (1.0 eq) and 2-aminopyridine (1.1 eq) in a suitable solvent (e.g., dioxane or toluene), add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Add a base (e.g., Cs2CO3, 2.0 eq) and degas the mixture with argon.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield Intermediate 1.
Step 2: Synthesis of 4-methyl-5-nitro-2-(pyridin-2-ylamino)benzamide (Intermediate 2)
-
Suspend Intermediate 1 (1.0 eq) in thionyl chloride (5-10 eq) and heat at reflux for 2-4 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum to obtain Intermediate 2.
Step 3: Synthesis of 5-amino-4-methyl-2-(pyridin-2-ylamino)benzamide (Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as palladium on carbon (10 mol%), and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Intermediate 3.
Step 4: Synthesis of this compound
-
To a solution of Intermediate 3 (1.0 eq) and the appropriate carboxylic acid (e.g., 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzoic acid, 1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
c-Abl Kinase Activity Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of this compound against c-Abl kinase.
Materials:
-
Recombinant human c-Abl kinase
-
Biotinylated peptide substrate (e.g., ULight™-Abltide)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled anti-pY20)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 100 mM EDTA in assay buffer)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted compound solution. For control wells, add 2 µL of assay buffer with the corresponding DMSO concentration.
-
Add 4 µL of a solution containing the c-Abl kinase and the biotinylated peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for c-Abl.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear product formation.
-
Stop the reaction by adding 10 µL of the stop solution containing the Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against MPP+ (1-methyl-4-phenylpyridinium)-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common model for Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
MPP+ iodide
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO) group.
-
After the pre-treatment period, add MPP+ to the wells to a final concentration of 1-2 mM to induce neurotoxicity. Do not add MPP+ to the control wells.
-
Incubate the plate for an additional 24-48 hours.
-
After the incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflow
c-Abl Signaling in Neurodegeneration
Aberrant activation of c-Abl in neurons is a key event in the pathogenesis of neurodegenerative diseases like Parkinson's. Oxidative stress and mitochondrial dysfunction are potent activators of c-Abl. Once activated, c-Abl phosphorylates a number of downstream substrates, leading to neuronal dysfunction and apoptosis.
Caption: c-Abl signaling cascade in neurodegenerative processes.
Discovery and Evaluation Workflow for this compound
The discovery and preclinical evaluation of a novel kinase inhibitor like this compound typically follows a structured workflow, from initial design to in vitro and cell-based characterization.
Caption: A typical workflow for the discovery and evaluation of a kinase inhibitor.
Conclusion
This compound is a potent c-Abl inhibitor with promising neuroprotective activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and other c-Abl inhibitors for the treatment of neurodegenerative diseases. The detailed methodologies for synthesis and biological evaluation, along with the visualization of the underlying signaling pathways, are intended to facilitate future research and development in this critical area.
References
c-ABL-IN-6: A Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the c-Abl tyrosine kinase inhibitor, c-ABL-IN-6. It consolidates the available data on its mechanism of action in neuronal models, outlines relevant experimental protocols, and presents key signaling pathways and workflows through structured diagrams. While specific data for this compound is emerging, this guide contextualizes its function based on its known activity and the well-established role of c-Abl in neurodegenerative processes.
Core Mechanism of Action of c-Abl in Neurons
The Abelson murine leukemia viral oncogene homolog 1 (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes. In post-mitotic neurons, c-Abl's activity is normally tightly regulated. However, in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, c-Abl becomes aberrantly activated by stressors like oxidative stress, DNA damage, and the presence of protein aggregates (e.g., α-synuclein, amyloid-beta).[1][2][3]
Activated c-Abl contributes to neuronal dysfunction and death through several key mechanisms:
-
Phosphorylation of Pathogenic Proteins: c-Abl directly phosphorylates proteins implicated in neurodegeneration. For instance, it phosphorylates α-synuclein, which can promote its aggregation into Lewy bodies, a pathological hallmark of Parkinson's disease.[1][4] It can also phosphorylate Tau protein, contributing to the formation of neurofibrillary tangles in Alzheimer's disease.[5]
-
Inactivation of Neuroprotective Proteins: A critical substrate of c-Abl is Parkin, an E3 ubiquitin ligase that plays a role in mitochondrial quality control (mitophagy).[1][4] Phosphorylation of Parkin by c-Abl inhibits its protective functions, leading to mitochondrial dysfunction, increased oxidative stress, and ultimately, neuronal cell death.[1]
-
Activation of Apoptotic Pathways: c-Abl can activate cell death signaling cascades. For example, it can interact with and activate p38 MAP kinase and the JNK/MAPK pathway, which are involved in stress-induced apoptosis.[5][6]
-
Regulation of Cytoskeletal Dynamics: c-Abl is involved in regulating the actin cytoskeleton, which is essential for neurite outgrowth and synaptic plasticity.[1][7] Dysregulation of these processes by aberrant c-Abl activity can contribute to the synaptic dysfunction seen in neurodegenerative disorders.
This compound: A Potent c-Abl Inhibitor with Neuroprotective Properties
This compound (also known as compound A6) is a potent inhibitor of the c-Abl tyrosine kinase.[1][8] Its primary reported activity in a neuronal context is the protection of SH-SY5Y neuroblastoma cells from cell death induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a widely used in vitro model for Parkinson's disease.[1][3][5] MPP+ induces neuronal death by inhibiting complex I of the mitochondrial electron transport chain, leading to a surge in reactive oxygen species (ROS) and subsequent apoptosis, a process in which c-Abl activation is a key step.[9][10]
The neuroprotective effect of this compound is attributed to its direct inhibition of c-Abl kinase activity, thereby preventing the downstream pathological events initiated by MPP+-induced stress.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide representative data for other c-Abl inhibitors in neuronal models to offer a comparative context.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Assay Condition | Reference(s) |
| IC50 | 16.6 nM | - | c-Abl Kinase Assay | [1][3][5] |
| Neuroprotection | Demonstrated | SH-SY5Y | Protection against MPP+-induced cell death | [1][3][5] |
Table 2: Representative Data for Other c-Abl Inhibitors in Neuronal Models
| Inhibitor | IC50 (c-Abl) | Neuronal Model | Key Finding | Reference(s) |
| Nilotinib | ~20 nM | SH-SY5Y cells; Mouse models of PD | Reduces α-synuclein aggregation, protects dopaminergic neurons. | [4][11] |
| Radotinib HCl | Not specified | Primary cortical neurons; Mouse models of PD | Protects against α-synuclein preformed fibril-induced toxicity. | [11][12] |
| Imatinib | ~100 nM | Neuronal cultures; Mouse models of AD | Reduces Tau phosphorylation and amyloid-beta pathology. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of c-Abl in MPP+-induced neurotoxicity and a general workflow for evaluating c-Abl inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. c-ABL-IN-6_TargetMol [targetmol.com]
- 4. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 8. discovery-of-conformationally-constrained-c-abl-inhibitors-with-potential-neuroprotective-effects-against-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
- 9. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Technical Guide to the Structure-Activity Relationship of c-Abl Kinase Inhibitors
Disclaimer: Initial searches for a specific compound designated "c-ABL-IN-6" did not yield any publicly available information. Therefore, this guide will provide a comprehensive overview of the structure-activity relationships (SAR) of a well-characterized class of c-Abl kinase inhibitors, the 4,6-disubstituted pyrimidines, as a representative example. The methodologies and signaling pathways described are broadly applicable to the study of c-Abl inhibitors.
The c-Abl tyrosine kinase is a crucial signaling protein involved in cell growth, differentiation, and adhesion.[1] Its aberrant activation, often through the formation of the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).[2][3] Consequently, the development of small molecule inhibitors targeting the c-Abl kinase domain has been a major focus of cancer research.[4] This guide delves into the SAR of a class of allosteric Bcr-Abl inhibitors, provides detailed experimental protocols for their characterization, and visualizes the relevant biological pathways.
Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Analogs
A series of 4,6-disubstituted pyrimidines have been investigated as allosteric inhibitors that target the myristate binding site of Bcr-Abl.[5] The following table summarizes the SAR data for a selection of these compounds, highlighting how modifications to the core scaffold impact their anti-proliferative activity against Bcr-Abl transformed cells.[5]
| Compound ID | R Group | EC50 (µM) for Inhibition of Cellular Bcr-Abl Activity |
| 1 | 4-(trifluoromethoxy)phenylamino | ~1 |
| 5g | N-methylpiperazine | Not specified, but noted as an improvement |
| 5h | Not specified | Not specified, but noted as an improvement |
| 6a | Not specified | Not specified, but noted as an improvement |
| 14d | N-methylpiperazine (on a thieno[2,3-d]pyrimidine core) | 0.048 |
| 21j-I | Not specified | Not specified, but noted as an improvement |
Table 1: Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines and Related Analogs as Bcr-Abl Inhibitors. Data extracted from[5].
The data indicates that modifications at the 6-position of the pyrimidine ring can significantly influence the inhibitory potency. The introduction of an N-methylpiperazine group, as seen in compound 14d , resulted in a potent inhibitor with an EC50 value of 48 nM.[5] This suggests that a basic nitrogen at this position may be crucial for optimal binding and activity.
Experimental Protocols
1. c-Abl Kinase Inhibition Assay (In Vitro)
This protocol is a generalized method based on common practices for assessing the in vitro potency of c-Abl inhibitors.[6][7][8]
a. Materials:
-
Recombinant c-Abl kinase domain
-
Tyrosine kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
b. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Prepare a reaction cocktail containing the recombinant c-Abl kinase in tyrosine kinase buffer.
-
Add the kinase cocktail to the wells containing the test compounds and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate/ATP cocktail containing the peptide substrate and ATP in tyrosine kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP cocktail to the wells.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[8] This involves adding the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Cellular Proliferation Assay
This assay determines the effect of the inhibitors on the proliferation of Bcr-Abl-dependent and independent cell lines.[5]
a. Materials:
-
Bcr-Abl transformed murine 32D cells (or similar Bcr-Abl positive cell line)
-
Parental 32D cells (Bcr-Abl negative control)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
b. Procedure:
-
Seed the Bcr-Abl positive and negative cells into 96-well plates at a predetermined density.
-
Allow the cells to attach and resume growth overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the EC50 value.
Signaling Pathways and Experimental Workflows
c-Abl Signaling Pathway
The c-Abl kinase is a node in a complex network of signaling pathways that regulate cell proliferation, survival, and cytoskeletal dynamics.[9][10][11] The following diagram illustrates a simplified representation of the c-Abl signaling pathway.
Figure 1: Simplified c-Abl signaling pathway.
Experimental Workflow for c-Abl Inhibitor Screening
The process of identifying and characterizing novel c-Abl inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo studies.
Figure 2: Workflow for c-Abl inhibitor screening.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 11. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
c-ABL-IN-6: A Potent Kinase Inhibitor with Neuroprotective Potential
A Technical Overview for Researchers and Drug Development Professionals
Introduction
c-ABL-IN-6 is a potent, selective, small-molecule inhibitor of the c-Abl tyrosine kinase, a key regulator of various cellular processes, including cell growth, differentiation, and survival. Dysregulation of c-Abl has been implicated in the pathogenesis of several diseases, including chronic myeloid leukemia (CML) and neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, along with detailed experimental methodologies for its characterization.
Target Profile and Kinase Selectivity
This compound, also referred to as compound A6, demonstrates high-affinity binding and potent inhibition of the c-Abl kinase.
Table 1: In Vitro Inhibitory Activity of this compound against c-Abl Kinase
| Target Kinase | IC50 (nM) |
| c-Abl | 16.6[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
A comprehensive kinase selectivity profile is crucial for understanding the therapeutic window and potential off-target effects of an inhibitor. While a complete KinomeScan profile for this compound is not publicly available, its development as a selective c-Abl inhibitor suggests a favorable selectivity profile against other kinases. Further studies are required to fully elucidate its interactions across the human kinome.
Mechanism of Action
c-Abl kinase activity is tightly regulated by a complex interplay of its structural domains. In its inactive state, the SH2 and SH3 domains fold back onto the kinase domain, maintaining an autoinhibited conformation. Activation of c-Abl involves a conformational change that exposes the active site, allowing for substrate phosphorylation. This compound is believed to bind to the ATP-binding pocket of the c-Abl kinase domain, competing with ATP and thereby preventing the phosphorylation of downstream substrates. This inhibition of c-Abl's catalytic activity is the primary mechanism through which this compound exerts its cellular effects.
Signaling Pathways
The c-Abl signaling pathway is a complex network that integrates signals from various upstream stimuli to control a multitude of cellular functions. Key downstream effectors of c-Abl include proteins involved in cell cycle progression, DNA damage response, and cytoskeletal dynamics. By inhibiting c-Abl, this compound can modulate these critical signaling cascades.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human c-Abl kinase
-
This compound (or other test compounds)
-
ATP
-
Kinase substrate (e.g., Abltide peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer, the c-Abl enzyme, and the kinase substrate in each well of the assay plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control (DMSO-treated) wells.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Neuroprotection Assay (SH-SY5Y Cell-Based Assay)
This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death, a model relevant to Parkinson's disease research.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Neurotoxin (e.g., MPP+ or 6-OHDA)
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Plate reader for absorbance or luminescence measurement
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Toxin Induction:
-
Pre-treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a known concentration of the neurotoxin (e.g., MPP+) to the wells.
-
Incubate the cells for a further period (e.g., 24-48 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or signal generation (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Determine the neuroprotective effect of this compound by comparing the viability of cells treated with the inhibitor and the neurotoxin to those treated with the neurotoxin alone.
-
Conclusion
This compound is a potent and selective inhibitor of c-Abl kinase with demonstrated in vitro activity. Its ability to modulate the c-Abl signaling pathway makes it a valuable tool for research into the physiological and pathological roles of this important kinase. Furthermore, its potential neuroprotective effects warrant further investigation for the development of novel therapeutic strategies for neurodegenerative diseases. This technical guide provides a foundational understanding of the target profile, mechanism of action, and experimental characterization of this compound for researchers and drug development professionals in the field.
References
c-Abl Signaling in Neurodegeneration: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The non-receptor tyrosine kinase c-Abl has emerged as a critical player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Aberrant activation of c-Abl in neurons triggers a cascade of downstream signaling events that contribute to synaptic dysfunction, neuronal cell death, and the accumulation of pathological protein aggregates. This technical guide provides a comprehensive overview of the core c-Abl signaling pathways implicated in neurodegeneration, detailed experimental protocols for their investigation, and a summary of key quantitative data from preclinical studies.
Core c-Abl Signaling Pathways in Neurodegeneration
c-Abl is activated by various cellular stressors implicated in neurodegenerative conditions, such as oxidative stress, DNA damage, and exposure to amyloid-β (Aβ) fibrils and α-synuclein aggregates.[1][2] Once activated, c-Abl phosphorylates a range of downstream substrates, leading to a cascade of neurotoxic events.
In Alzheimer's Disease:
In the context of AD, Aβ peptides activate c-Abl, which in turn phosphorylates Tau protein at tyrosine 394 (Tyr394).[1][2][3][4] This phosphorylation event is considered a crucial step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of AD.[3][5] Activated c-Abl also phosphorylates Cyclin-dependent kinase 5 (Cdk5) at tyrosine 15, leading to its activation and subsequent hyperphosphorylation of Tau at serine and threonine residues.[6] Furthermore, c-Abl has been shown to interact with and phosphorylate the amyloid precursor protein (APP), influencing its processing.
In Parkinson's Disease:
In PD, oxidative stress and α-synuclein accumulation lead to c-Abl activation.[2] Activated c-Abl directly phosphorylates α-synuclein at tyrosine 39 (Tyr39), promoting its aggregation and the formation of Lewy bodies.[7][8] Additionally, c-Abl phosphorylates Parkin, an E3 ubiquitin ligase, at tyrosine 143 (Tyr143), which inhibits its protective functions, including the clearance of damaged mitochondria (mitophagy) and ubiquitination of protein substrates.[1][4][9] This impairment of Parkin activity contributes to the accumulation of toxic substrates and neuronal death. c-Abl activation has also been linked to the impairment of autophagy through a p53-dependent mechanism, further exacerbating the accumulation of pathological protein aggregates.
The following diagrams illustrate these core signaling pathways.
Data Presentation: Quantitative Effects of c-Abl Modulation
The following tables summarize key quantitative findings from preclinical studies investigating the role of c-Abl in neurodegeneration and the effects of its inhibition.
Table 1: Effects of c-Abl Inhibitors on α-Synuclein Pathology in Parkinson's Disease Models
| Inhibitor | Model | Treatment | Key Findings | Reference |
| Nilotinib | A53T α-synuclein transgenic mice | 10 mg/kg/day, i.p. for 3 weeks | - 47% decrease in total brain α-synuclein levels. - 72% decrease in striatal human α-synuclein. - 71% decrease in cortical human α-synuclein. - 81% decrease in hippocampal human α-synuclein. | [3] |
| Radotinib HCl | α-synuclein PFF-injected mice | 3, 10, 30 mg/kg/day, oral gavage for 5 months | - Dose-dependent reduction in pS129-α-synuclein pathology in the substantia nigra. - Significant protection against dopaminergic neuron loss at 10 and 30 mg/kg doses. - Reduction in neuroinflammation markers. | [4][5][9][10] |
| Neurotinib | APPSwe/PSEN1ΔE9 mice | Fed in chow | - Improved performance in hippocampus-dependent memory tasks. - Reduced amyloid plaque burden. - Reduced astrogliosis and preserved hippocampal neurons. | [11][12] |
Table 2: c-Abl-Mediated Phosphorylation and Functional Consequences
| Substrate | Phosphorylation Site | Effect of Phosphorylation | Quantitative Change | Reference |
| α-Synuclein | Tyrosine 39 (Y39) | Promotes aggregation | Elevated levels of pY39 α-synuclein in PD patient brains and mouse models. | [7][8] |
| Tau | Tyrosine 394 (Y394) | Contributes to NFT formation | pY394 is a major site of tyrosine phosphorylation in PHF-tau from AD brains. | [1][2][3][4][13][14][15] |
| Parkin | Tyrosine 143 (Y143) | Inhibition of E3 ubiquitin ligase activity | c-Abl-mediated phosphorylation substantially inhibits Parkin auto-ubiquitination in vitro. | [1][4][9] |
| Cdk5 | Tyrosine 15 (Y15) | Activation | Increased levels of phospho-Cdk5 in APPswe/PSEN1ΔE9 mouse brains. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate c-Abl signaling in neurodegeneration.
Protocol 1: In Vitro c-Abl Kinase Assay with Tau Protein
This protocol describes how to assess the direct phosphorylation of Tau protein by c-Abl in a cell-free system.
Materials:
-
Recombinant active c-Abl kinase
-
Recombinant full-length human Tau protein (or a specific Tau fragment)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.01% Brij-35)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (if performing a radioactive assay) or appropriate antibodies for non-radioactive detection (e.g., anti-phospho-Tau Y394)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Assay Buffer
-
1 µg of recombinant Tau protein
-
10-50 ng of recombinant active c-Abl kinase
-
Nuclease-free water to a volume of 20 µL
-
-
Initiate the reaction by adding 5 µL of a 5x ATP solution (final concentration of 200 µM ATP) containing [γ-³²P]ATP (if applicable).
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays, dry the gel and expose it to a phosphor screen. Analyze the signal using a phosphorimager.
-
For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a western blot using an anti-phospho-Tau (Y394) antibody and a total Tau antibody for normalization.
References
- 1. pnas.org [pnas.org]
- 2. Western blot - alpha-synuclein [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Novel Regulation of Parkin Function through c-Abl-Mediated Tyrosine Phosphorylation: Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Parkinson’s disease-related phosphorylation at Tyr39 rearranges α-synuclein amyloid fibril structure revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tau Phosphorylated at Tyrosine 394 is Found in Alzheimer’s Disease Tangles and can be a Product of the Abl-Related Kinase, Arg - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tyrosine 394 Is Phosphorylated in Alzheimer's Paired Helical Filament Tau and in Fetal Tau with c-Abl as the Candidate Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine 394 is phosphorylated in Alzheimer's paired helical filament tau and in fetal tau with c-Abl as the candidate tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tau phosphorylated at tyrosine 394 is found in Alzheimer's disease tangles and can be a product of the Abl-related kinase, Arg - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamic Dance of c-Abl: A Technical Guide to its Conformational States
For Researchers, Scientists, and Drug Development Professionals
The c-Abl tyrosine kinase, a crucial regulator of cellular processes, is a protein of remarkable conformational flexibility. Its intricate dance between active and inactive states governs its role in cell differentiation, survival, and migration. Dysregulation of this dance, often through mutations or chromosomal translocations leading to the Bcr-Abl fusion protein, is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). This technical guide provides an in-depth exploration of the conformational landscape of c-Abl kinase, offering a comprehensive resource for researchers and drug development professionals. We will delve into the structural determinants of its regulation, the quantitative parameters that define its various states, and the detailed experimental protocols used to unravel its complexities.
The Architectural Blueprint of c-Abl Kinase
The c-Abl protein is a modular entity, with its catalytic activity intricately controlled by the interplay of several key domains:
-
N-terminal Cap (N-cap): An ~80 amino acid region at the N-terminus, which in the 1b isoform, is myristoylated. This lipid modification is critical for autoinhibition.[1]
-
SH3 Domain (Src Homology 3): Binds to proline-rich sequences, playing a crucial role in intramolecular interactions that maintain the inactive state.[1][2]
-
SH2 Domain (Src Homology 2): Recognizes and binds to phosphotyrosine residues, contributing to both autoinhibition and substrate recognition.[1][2]
-
Kinase Domain (SH1 Domain): The catalytic core responsible for transferring a phosphate group from ATP to tyrosine residues on substrate proteins. Its conformation dictates the enzyme's activity.[1]
-
C-terminal Region: A long and largely unstructured region containing domains for DNA and F-actin binding, as well as nuclear localization and export signals.[1][3]
The Conformational Ensemble: A Spectrum of Activity
c-Abl kinase does not exist in a single, static state but rather as a dynamic ensemble of conformations, each with distinct functional properties. The equilibrium between these states is tightly regulated and can be perturbed by mutations, interacting proteins, and small molecule inhibitors.
The Autoinhibited "Closed" Conformation
In its inactive state, c-Abl adopts a compact, "closed" conformation where the SH3 and SH2 domains fold back and dock onto the kinase domain, effectively locking it in an inert state.[4][5] This autoinhibition is a multi-step process stabilized by a series of intramolecular interactions:
-
Myristoyl Anchor: The N-terminal myristoyl group inserts into a deep hydrophobic pocket on the C-lobe of the kinase domain. This interaction is a critical switch for inhibition.[4][5]
-
SH3/Linker Interaction: The SH3 domain binds to the proline-rich linker connecting the SH2 and kinase domains.[1]
-
SH2/Kinase Domain Interaction: The SH2 domain interacts with the C-lobe of the kinase domain.[1][6]
This intricate assembly clamps the kinase domain in a conformation with low catalytic activity.
The Active "Open" Conformation
Activation of c-Abl involves a dramatic conformational rearrangement to an extended, "open" state. This transition is initiated by the dissociation of the myristoyl group from its binding pocket, leading to the release of the SH3 and SH2 domains from the kinase domain.[4][5] In the fully active state, the SH2 domain can adopt a "top-hat" conformation, where it repositions to interact with the N-lobe of the kinase domain, stabilizing the active conformation.[1][2][7][8]
The DFG Motif: A Key Switch in the Kinase Domain
Within the kinase domain, the conformation of the activation loop is a critical determinant of catalytic activity. A highly conserved three-residue motif, Asp-Phe-Gly (DFG), at the N-terminus of this loop, acts as a molecular switch.[9][10][11]
-
DFG-in (Active): In the active state, the DFG motif is in the "in" conformation, where the aspartate side chain points into the ATP-binding site, enabling it to coordinate the magnesium ions required for catalysis. The activation loop adopts an extended conformation, allowing substrate access.[9][12]
-
DFG-out (Inactive): In the inactive state, the DFG motif flips, with the phenylalanine side chain occupying the ATP-binding site and the aspartate pointing outwards. This "DFG-out" conformation is incompatible with ATP binding and catalysis.[9][10][11]
Quantitative Insights into c-Abl Conformations
The study of c-Abl's conformational states has been greatly advanced by a variety of biophysical and biochemical techniques that provide quantitative data on the thermodynamics and kinetics of these transitions, as well as the binding affinities of inhibitors that target specific conformations.
| Parameter | Value | Method | Reference |
| Inhibitor Binding Affinities (Kd) | |||
| Imatinib (to catalytic site) | ~10 nM | Not Specified | [13] |
| Imatinib (to catalytic site) | 1.5 - 47 nM | Not Specified | [6] |
| GNF-5 (to myristoyl pocket) | ~1 µM | Not Specified | [13] |
| Inhibitor IC50 Values (Wild-Type Abl) | in vitro kinase assay | [2] | |
| GNF-5 | 0.22 ± 0.01 µM | ||
| Imatinib | 0.24 ± 0.03 µM | ||
| Nilotinib | 0.29 ± 0.06 µM | ||
| Inhibitor IC50 Values (T315I Bcr-Abl) | Cell proliferation assay | [2] | |
| Nilotinib (with 2 µM GNF-5) | 0.8 ± 0.05 µM | ||
| Conformational Dynamics | |||
| Lobe Opening Rate (k_S1→S2) | 1.86 ± 0.24 s⁻¹ | Nanopore Tweezers | [6] |
| Lobe Closing Rate (k_S2→S1) | 0.09 ± 0.24 s⁻¹ | Nanopore Tweezers | [6] |
| Thermodynamics of DFG-Flip | |||
| ΔG (in → out) | 1.4 kcal/mol | Molecular Dynamics | [7] |
| pKa of Asp381 (DFG-in) | 3.4 | MD/PROPKA | [7] |
| pKa of Asp381 (DFG-out) | 4.4 | MD/PROPKA | [7] |
Experimental Protocols for Studying c-Abl Conformations
A deep understanding of c-Abl's conformational landscape has been made possible through a suite of sophisticated experimental techniques. Below are detailed overviews of the key methodologies.
X-ray Crystallography
X-ray crystallography provides high-resolution, static snapshots of c-Abl in its various conformational states, often in complex with inhibitors.
Methodology:
-
Protein Expression and Purification:
-
c-Abl kinase constructs (e.g., the kinase domain alone or in combination with SH2 and SH3 domains) are typically expressed in E. coli or insect cells (Sf9).
-
Fusion tags, such as Maltose-Binding Protein (MBP) or a 6x-His tag, are often used to facilitate purification.
-
Purification is achieved through a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange, and size-exclusion chromatography.
-
-
Crystallization:
-
Purified c-Abl is concentrated to a high concentration (typically 5-20 mg/mL).
-
Crystallization is achieved by vapor diffusion (hanging or sitting drop) by screening a wide range of conditions (precipitants, buffers, pH, and additives).
-
For inhibitor-bound structures, the protein is co-crystallized with the inhibitor or the inhibitor is soaked into pre-formed apo-protein crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, using a known kinase structure as a search model, followed by iterative cycles of model building and refinement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of c-Abl in solution, providing insights into the conformational equilibrium and the effects of ligand binding.
Methodology:
-
Sample Preparation:
-
c-Abl constructs are expressed in E. coli grown in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose for isotopic labeling.
-
The protein is purified to high homogeneity and buffer exchanged into a suitable NMR buffer (e.g., 20 mM MES, 50 mM NaCl, 1 mM TCEP, pH 6.5).
-
-
Data Acquisition:
-
A series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, TROSY-based experiments for larger constructs) are performed on a high-field NMR spectrometer.
-
Chemical shift perturbation (CSP) studies involve acquiring spectra of the protein in the absence and presence of increasing concentrations of a ligand to map binding sites and determine binding affinities.
-
Relaxation dispersion experiments can be used to study the kinetics of conformational exchange between different states.
-
-
Data Analysis:
-
NMR spectra are processed and analyzed to assign chemical shifts to specific residues.
-
Changes in chemical shifts upon ligand binding are used to identify the binding interface and calculate dissociation constants.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a valuable tool for probing the solution-state dynamics and conformational changes of c-Abl by measuring the rate of deuterium exchange of backbone amide hydrogens.
Methodology:
-
Deuterium Labeling:
-
A solution of c-Abl is diluted into a D₂O-based buffer to initiate the exchange reaction.
-
The exchange is allowed to proceed for various time points (from seconds to hours).
-
-
Quenching:
-
The exchange reaction is quenched by rapidly lowering the pH (to ~2.5) and temperature (to 0°C).
-
-
Proteolysis and Analysis:
-
The quenched sample is injected into an online system where it is rapidly digested by an acid-stable protease (e.g., pepsin).
-
The resulting peptides are separated by UPLC and analyzed by mass spectrometry to determine the extent of deuterium uptake for each peptide.
-
-
Data Interpretation:
-
Changes in deuterium uptake in different regions of the protein upon ligand binding or mutation are indicative of changes in solvent accessibility and/or protein dynamics, revealing regions involved in conformational changes.
-
Small-Angle X-ray Scattering (SAXS)
SAXS provides information about the overall shape and size of c-Abl in solution, making it particularly useful for studying large-scale conformational changes, such as the transition from the "closed" to the "open" state.
Methodology:
-
Sample Preparation:
-
Highly purified and monodisperse samples of c-Abl are prepared at several concentrations.
-
A matching buffer blank is also prepared.
-
-
Data Collection:
-
SAXS data are collected at a synchrotron source by exposing the sample and buffer to a collimated X-ray beam.
-
The scattered X-rays are recorded on a 2D detector.
-
-
Data Analysis:
-
The 2D scattering images are radially averaged to generate 1D scattering profiles.
-
The buffer scattering is subtracted from the sample scattering.
-
The resulting scattering curve is analyzed to determine structural parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax).
-
The data can also be used to generate low-resolution 3D models of the protein's shape in solution.
-
Förster Resonance Energy Transfer (FRET)
FRET is a spectroscopic technique that can be used to measure distances between two fluorescently labeled points on a protein, providing a powerful tool for monitoring conformational changes in real-time, both in vitro and in living cells.
Methodology:
-
Probe Labeling:
-
c-Abl is engineered to contain two cysteine residues at specific locations, which are then labeled with a donor and an acceptor fluorophore pair (e.g., Cy3 and Cy5).
-
Alternatively, genetically encoded fluorescent proteins (e.g., CFP and YFP) can be fused to the N- and C-termini of c-Abl or a biosensor construct.
-
-
FRET Measurement:
-
The labeled protein is excited at the donor's excitation wavelength, and the emission of both the donor and acceptor is measured.
-
The FRET efficiency is calculated from the ratio of acceptor to donor emission, which is dependent on the distance between the two fluorophores.
-
-
Data Interpretation:
-
Changes in FRET efficiency upon addition of a ligand or in response to a cellular signal are indicative of a conformational change that alters the distance between the two probes.
-
Signaling Pathways and Logical Relationships
The conformational state of c-Abl is tightly coupled to its participation in a multitude of cellular signaling pathways. Diagrams generated using Graphviz (DOT language) illustrate these complex relationships.
References
- 1. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 2. Binding or bending: distinction of allosteric Abl kinase agonists from antagonists by an NMR-based conformational assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting the Conformational Variability of Abl Tyrosine Kinase using Molecular Dynamics Simulations and Markov State Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational states dynamically populated by a kinase determine its function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Computational Study of the “DFG-Flip” Conformational Transition in c-Abl and c-Src Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to a Representative c-Abl Inhibitor: Imatinib
Disclaimer: No public information is available for a compound specifically named "c-ABL-IN-6". This guide provides a comprehensive overview of Imatinib, a well-characterized and clinically significant c-Abl inhibitor, as a representative example to fulfill the user's request for a detailed technical whitepaper.
This technical guide offers an in-depth exploration of the chemical properties, structure, and mechanism of action of Imatinib, a cornerstone in the targeted therapy of cancers driven by aberrant c-Abl kinase activity. It is intended for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of the Abelson (Abl) family of tyrosine kinases.[1][2] Its chemical and physical properties are summarized below.
Quantitative Data
| Property | Value |
| IUPAC Name | 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide |
| Molecular Formula | C29H31N7O |
| Molecular Weight | 493.60 g/mol |
| Melting Point | 211-213 °C |
| CAS Number | 152459-95-5 |
| Topological Polar Surface Area | 86.3 Ų |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 8 |
Chemical Structure
Imatinib's structure features a central phenylaminopyrimidine core, which is crucial for its interaction with the kinase domain. Key structural elements include a pyridyl group that enhances cellular activity and an amide substituent that provides inhibitory activity against tyrosine kinases.[6]
Caption: 2D chemical structure of Imatinib.
Mechanism of Action and the c-Abl Signaling Pathway
Imatinib functions as a competitive inhibitor at the ATP-binding site of the c-Abl kinase domain.[7] It stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade that drives cell proliferation and survival.[8][9]
The c-Abl Signaling Pathway
The c-Abl tyrosine kinase is a crucial regulator of various cellular processes, including cell growth, differentiation, adhesion, and migration.[10] In certain cancers, such as Chronic Myeloid Leukemia (CML), a chromosomal translocation leads to the formation of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives oncogenesis.[1][11]
Caption: Simplified c-Abl signaling pathway.
Imatinib's Inhibitory Mechanism
Imatinib's mechanism of action is a prime example of targeted therapy. It specifically binds to the inactive conformation of the c-Abl kinase, preventing the conformational change required for its activation.
Caption: Mechanism of Imatinib inhibition of c-Abl kinase.
Experimental Protocols
The following sections outline representative methodologies for the synthesis of Imatinib and for assessing its biological activity.
Synthesis of Imatinib
A common synthetic route for Imatinib involves a multi-step process starting from 2-methyl-5-nitroaniline.[12][13] The key steps are summarized below.
Caption: A representative synthetic workflow for Imatinib.
Detailed Methodology:
-
Guanidine Formation: 2-methyl-5-nitroaniline is reacted with cyanamide to form a guanidine intermediate.
-
Cyclization: The guanidine derivative undergoes a cyclization reaction with 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one to form the pyrimidine ring.[13]
-
Reduction: The nitro group on the phenyl ring is reduced to an amino group, typically through catalytic hydrogenation.
-
Acylation: The resulting amino-pyrimidine derivative is acylated with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib.[14]
In Vitro Kinase Inhibition Assay
To determine the potency of Imatinib against c-Abl kinase, an in vitro kinase assay is performed to measure its half-maximal inhibitory concentration (IC50).
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant c-Abl kinase, a specific peptide substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Imatinib is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-labeled phosphate) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition at each Imatinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The effect of Imatinib on the proliferation of cancer cells expressing the Bcr-Abl fusion protein is assessed using a cell viability assay.
Methodology:
-
Cell Culture: Bcr-Abl positive cells (e.g., K562 cell line) are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of Imatinib for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The percentage of cell viability is calculated for each Imatinib concentration relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the resulting dose-response curve.
This guide provides a foundational understanding of the chemical and biological properties of Imatinib as a representative c-Abl inhibitor. Further research into specific experimental conditions and advanced analytical techniques is recommended for in-depth studies.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Imatinib [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
The Dichotomous Role of c-Abl in Cell Cycle Progression
An In-depth Technical Guide to the Function of c-Abl in Cell Cycle Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The c-Abl (Abelson murine leukemia) proto-oncogene encodes a ubiquitously expressed non-receptor tyrosine kinase that functions as a critical signaling hub, integrating a multitude of extracellular and intracellular cues to dictate cell fate. Its role in the cell cycle is particularly complex and context-dependent, exhibiting a dichotomous function as both a negative and positive regulator of cell proliferation. In response to genotoxic stress, nuclear c-Abl is a key component of the DNA damage response (DDR), where it promotes cell cycle arrest, primarily at the G1/S and G2/M checkpoints, to allow for DNA repair. Conversely, in response to mitogenic signals, c-Abl can facilitate cell cycle entry and progression, and it plays a role in the physical processes of mitosis and cytokinesis. This guide provides a detailed examination of the molecular mechanisms governing c-Abl's function in the cell cycle, summarizes key quantitative data, outlines relevant experimental protocols, and explores the implications for therapeutic development.
c-Abl's influence on the cell cycle is not monolithic; its function is intricately tied to its subcellular localization, its activation status, and the cellular context.
c-Abl as a Negative Regulator of Cell Growth
A significant body of evidence points to c-Abl as a negative regulator of cell proliferation, a function primarily associated with its nuclear localization.[1] Overexpression of c-Abl can induce cell cycle arrest, particularly in the G1 phase.[1][2] This growth-suppressive activity is functionally similar to that of tumor suppressor genes like p53 and the retinoblastoma protein (Rb).[1][3][4] This cytostatic function is critically dependent on its tyrosine kinase activity and requires its localization to the nucleus.[1][3] Upon DNA damage from agents like ionizing radiation (IR), c-Abl is activated and contributes to the subsequent growth arrest, acting as a crucial transducer of the DNA damage signal to the cell cycle machinery.[5][6][7]
c-Abl as a Positive Regulator of Cell Growth
Contrasting its role as a growth suppressor, c-Abl is also implicated in promoting cell proliferation. Its kinase activity has been observed to increase during the S phase of the cell cycle.[2] Furthermore, c-Abl is activated by mitogenic stimuli, such as platelet-derived growth factor (PDGF), and is involved in the subsequent cytoskeletal rearrangements and mitogenic response, suggesting a role in facilitating the G1/S transition.[2] The oncogenic fusion protein Bcr-Abl, associated with chronic myeloid leukemia (CML), powerfully illustrates this pro-proliferative capacity by constitutively activating mitogenic pathways and stimulating the G1-to-S phase transition.[8] Beyond checkpoint control, c-Abl is also physically involved in the later stages of cell division, including the regulation of spindle orientation and cytokinesis.[9][10]
Molecular Mechanisms of c-Abl Regulation and Function
The dual functions of c-Abl are governed by a complex network of interactions, post-translational modifications, and regulated transport between cellular compartments.
Subcellular Localization: A Determinant of Function
c-Abl contains both nuclear localization signals (NLS) and a nuclear export signal (NES), enabling it to shuttle continuously between the nucleus and the cytoplasm.[3][11] This dynamic localization is a key regulatory mechanism. Nuclear c-Abl is primarily involved in the DNA damage response and cell cycle checkpoint control through interactions with nuclear proteins like p53 and Rb.[3][5] In contrast, cytoplasmic c-Abl engages with signaling pathways originating from growth factor receptors and integrins, and it directly influences the actin cytoskeleton.[9][10][12]
Activation in the DNA Damage Response (DDR)
In response to DNA double-strand breaks (DSBs) induced by genotoxic stress, c-Abl is rapidly activated. This activation is a critical event in the DDR signaling cascade. The primary upstream activator of c-Abl in this context is the Ataxia-Telangiectasia Mutated (ATM) kinase.[6][13] Upon sensing DNA damage, ATM phosphorylates c-Abl on Serine 465, leading to the activation of c-Abl's tyrosine kinase function.[7][14] Activated c-Abl then phosphorylates a host of downstream targets to enforce cell cycle arrest and promote DNA repair or, if the damage is irreparable, apoptosis.[6][13]
References
- 1. The nuclear tyrosine kinase c-Abl negatively regulates cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The cytostatic function of c-Abl is controlled by multiple nuclear localization signals and requires the p53 and Rb tumor suppressor gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytostatic function of c-Abl is controlled by multiple nuclear localization signals and requires the p53 and Rb tumor suppressor gene products. [escholarship.org]
- 5. Role for c-Abl tyrosine kinase in growth arrest response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scispace.com [scispace.com]
- 8. The Bcr-Abl tyrosine kinase activates mitogenic signaling pathways and stimulates G1-to-S phase transition in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Capable ABL: What Is Its Biological Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Abl Tyrosine Kinase Regulates Cytokinesis of Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear-cytoplasmic shuttling of C-ABL tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. c-Abl tyrosine kinase in the DNA damage response: cell death and more - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for c-ABL-IN-6 in Neuronal Protection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-receptor tyrosine kinase c-Abl has emerged as a critical regulator of neuronal function and a key player in the pathogenesis of neurodegenerative diseases.[1][2] Under conditions of oxidative stress, a common feature of neurodegeneration, c-Abl is activated, leading to a cascade of events that includes the phosphorylation of downstream targets, promotion of apoptosis, and regulation of neuroinflammation.[3][2][4] This positions c-Abl as a promising therapeutic target for neuroprotection.
c-ABL-IN-6 is a potent and selective inhibitor of c-Abl kinase activity. These application notes provide a comprehensive overview of the use of this compound in in vitro and in vivo neuronal protection assays. The protocols detailed below are designed to assist researchers in evaluating the neuroprotective effects of c-Abl inhibition.
Mechanism of Action of c-Abl in Neuronal Pathophysiology
c-Abl is implicated in a variety of cellular processes within the central nervous system, including neuronal migration, neurite outgrowth, and cytoskeletal dynamics. However, its aberrant activation contributes to neuronal damage through several mechanisms:
-
Oxidative Stress Response: Oxidative stress, a major contributor to neuronal injury in diseases like Parkinson's and Alzheimer's, activates c-Abl.[3][2][4]
-
Phosphorylation of Key Proteins: Activated c-Abl phosphorylates proteins such as Parkin and α-synuclein. Phosphorylation of Parkin impairs its protective E3 ubiquitin ligase activity, while phosphorylation of α-synuclein can promote its aggregation into Lewy bodies, a hallmark of Parkinson's disease.[3]
-
Apoptosis and Cell Cycle Re-entry: c-Abl activation can trigger apoptotic pathways and induce aberrant cell cycle re-entry in post-mitotic neurons, leading to cell death.[2][5][6]
-
Neuroinflammation: c-Abl signaling is involved in neuroinflammatory processes, including microglial activation.[1][7]
By inhibiting c-Abl, compounds like this compound can mitigate these detrimental effects and offer a neuroprotective strategy.
Quantitative Data Summary
The following tables summarize representative quantitative data for a brain-penetrating c-Abl inhibitor in neuronal protection studies. While specific data for this compound is being established, the data for INNO-406, another potent c-Abl inhibitor, provides a strong reference for expected efficacy.
Table 1: In Vivo Efficacy of a c-Abl Inhibitor (INNO-406) in a Parkinson's Disease Mouse Model
| Parameter | Treatment Group | Outcome | Reference |
| Dopaminergic Neuron Survival (Substantia Nigra) | MPTP + INNO-406 (10 mg/kg/i.p.) | Significant preservation of TH+ neurons compared to MPTP alone | [4] |
| Dopaminergic Terminal Density (Striatum) | MPTP + INNO-406 (10 mg/kg/i.p.) | Significant preservation of TH+ terminals compared to MPTP alone | [4] |
| Biochemical Markers (Striatum) | MPTP + INNO-406 (10 mg/kg/i.p.) | Significant decrease in phosphorylated c-Abl, phospho-parkin, and AIMP2 levels compared to MPTP alone | [4] |
Table 2: In Vitro Efficacy of a c-Abl Inhibitor (INNO-406) in a Neuronal Cell Line
| Cell Line | Toxin | Inhibitor Concentration | Outcome | Reference |
| SH-SY5Y Neuroblastoma | MPP+ (500 µM) | 0.5 µM | Prevention of MPP+-induced cytotoxicity | [4] |
| SH-SY5Y Neuroblastoma | MPP+ (500 µM) | 1.0 µM | Prevention of MPP+-induced cytotoxicity | [4] |
Signaling Pathways
c-Abl Signaling in Neurodegeneration
Caption: c-Abl signaling cascade in neurodegenerative processes.
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes how to assess the protective effects of this compound against a neurotoxin in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MPP+ (1-methyl-4-phenylpyridinium) or another suitable neurotoxin
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) for 6 hours. Include a vehicle control (DMSO).
-
Toxin Exposure: Add the neurotoxin (e.g., 500 µM MPP+) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the untreated control group and express cell viability as a percentage.
Western Blot Analysis of c-Abl Pathway Activation
This protocol is for detecting the phosphorylation status of c-Abl and its downstream targets.
Materials:
-
Treated cell lysates or brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-c-Abl, anti-c-Abl, anti-phospho-Parkin, anti-Parkin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
This protocol outlines an in vivo study to evaluate the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Cryostat or microtome
-
Primary antibody (anti-Tyrosine Hydroxylase, TH)
-
Fluorescently labeled secondary antibody
-
Microscope for imaging
Procedure:
-
Animal Groups: Divide mice into four groups: (1) Saline control, (2) this compound alone, (3) MPTP + vehicle, (4) MPTP + this compound.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for one week prior to and one week after MPTP treatment.
-
MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP (e.g., 4 doses of 20 mg/kg, i.p., every two hours).
-
Tissue Collection: One week after the final MPTP injection, perfuse the mice with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix overnight.
-
Immunohistochemistry:
-
Cryoprotect the brains in sucrose solutions.
-
Section the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and terminals.
-
-
Quantification:
-
Use stereological methods to count the number of TH-positive neurons in the substantia nigra.
-
Measure the optical density of TH-positive fibers in the striatum.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound.
Conclusion
This compound represents a valuable tool for investigating the role of c-Abl in neuronal function and neurodegeneration. The protocols and information provided here offer a framework for researchers to explore the therapeutic potential of c-Abl inhibition in various models of neurological disorders. Careful experimental design and data analysis will be crucial in further elucidating the promise of this approach for neuronal protection.
References
- 1. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 4. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Neuronal c-Abl activation leads to induction of cell cycle and interferon signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles for c-Abl in postoperative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-ABL-IN-6 in an MPTP-Induced Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of c-ABL-IN-6, also known as INNO-406 or Bafetinib, in a preclinical mouse model of Parkinson's disease (PD) induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2] The provided data and protocols are intended to guide researchers in designing and executing studies to evaluate the neuroprotective potential of c-Abl inhibitors.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[2] Oxidative stress is a key contributor to this neuronal death.[2] The non-receptor tyrosine kinase c-Abl is activated by oxidative stress and has been implicated in the pathogenesis of PD.[2] Inhibition of c-Abl has emerged as a promising therapeutic strategy to mitigate neurodegeneration in PD models.[2]
This compound (INNO-406) is a potent, second-generation, brain-penetrating c-Abl inhibitor.[2] Preclinical studies have demonstrated its efficacy in protecting dopaminergic neurons and preserving dopamine levels in the MPTP-induced mouse model of PD.[2] This document outlines the key findings, experimental protocols, and underlying signaling pathways associated with the use of this compound in this model.
Data Summary
The neuroprotective effects of this compound in the MPTP mouse model are summarized below.
| Parameter | MPTP Treated | MPTP + this compound Treated | Protection |
| Striatal Dopamine Loss | High | Decreased by 45% | 45% |
| TH+ Neurons in Substantia Nigra | High Loss | Loss decreased by 40% | 40% |
| c-Abl Activation | Increased | Abrogated | Significant Reduction |
| Parkin Phosphorylation | Increased | Abrogated | Significant Reduction |
| AIMP2 Accumulation | Increased | Abrogated | Significant Reduction |
TH+ refers to Tyrosine Hydroxylase positive neurons, which are dopaminergic neurons.[2][3]
Signaling Pathway
MPTP induces oxidative stress, leading to the activation of c-Abl. Activated c-Abl then phosphorylates Parkin, an E3 ubiquitin ligase. This phosphorylation inhibits Parkin's protective functions, leading to the accumulation of toxic substrates like AIMP2 and contributing to dopaminergic neuron death. This compound, by inhibiting c-Abl, prevents the phosphorylation of Parkin, thereby restoring its protective functions and mitigating neurodegeneration.
Caption: c-Abl signaling cascade in MPTP-induced neurodegeneration and the inhibitory effect of this compound.
Experimental Workflow
A typical experimental workflow for evaluating this compound in the MPTP mouse model is depicted below.
Caption: Experimental workflow for testing this compound in the MPTP mouse model.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
Materials:
-
Adult male C57BL/6 mice
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
Sterile saline (0.9% NaCl)
-
This compound (INNO-406)
-
Vehicle solution (e.g., 25% DMSO in PBS)
Procedure:
-
House adult male C57BL/6 mice under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Pre-treatment: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for one week.[2]
-
MPTP Induction: On day 7, inject mice with MPTP-HCl (20 mg/kg, i.p.) dissolved in sterile saline. Administer a total of four injections at 2-hour intervals.[2]
-
Post-treatment: Continue daily i.p. injections of this compound (10 mg/kg) or vehicle for one additional week.[2]
-
One week after the final MPTP injection, euthanize the mice for tissue collection and subsequent analysis.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
Materials:
-
Mouse brain sections (coronal)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-TH
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Perfuse mice transcardially with PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight, then cryoprotect in 30% sucrose in PBS.
-
Cut 30-40 µm thick coronal sections of the substantia nigra and striatum using a cryostat.
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding.
-
Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each.
-
Counterstain with DAPI for 5-10 minutes.
-
Mount sections onto glass slides and coverslip using an appropriate mounting medium.
-
Analyze the sections using a fluorescence microscope. Quantify TH-positive neurons in the substantia nigra using stereological methods.
HPLC Analysis of Striatal Dopamine and Metabolites
Materials:
-
Striatal tissue samples
-
0.1 M Perchloric acid (PCA)
-
Mobile phase (e.g., sodium acetate, octanesulfonic acid, EDTA, acetonitrile in water, pH adjusted)
-
Dopamine, DOPAC, and HVA standards
-
HPLC system with an electrochemical detector
Procedure:
-
Dissect striata on ice and immediately freeze in liquid nitrogen or on dry ice. Store at -80°C until analysis.
-
Homogenize the striatal tissue in a known volume of ice-cold 0.1 M PCA.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate dopamine and its metabolites (DOPAC and HVA) on a C18 reverse-phase column using an isocratic mobile phase.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.
-
Normalize the results to the initial tissue weight.
Western Blot Analysis
Materials:
-
Striatal tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Abl, anti-phospho-Parkin, anti-AIMP2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Homogenize striatal tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
This compound demonstrates significant neuroprotective effects in the MPTP-induced mouse model of Parkinson's disease. By inhibiting the c-Abl kinase, it prevents the downstream phosphorylation of Parkin and the accumulation of toxic substrates, ultimately preserving dopaminergic neurons and motor function. The protocols provided herein offer a framework for the preclinical evaluation of c-Abl inhibitors as potential disease-modifying therapies for Parkinson's disease.
References
Application Notes and Protocols for c-ABL-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of c-ABL-IN-6, a potent c-Abl tyrosine kinase inhibitor, for in vitro research applications.
Product Information
This compound is a selective inhibitor of the c-Abl tyrosine kinase with a reported half-maximal inhibitory concentration (IC50) of 16.6 nM[1]. It has been investigated for its neuroprotective effects and serves as a valuable tool for studying the role of c-Abl signaling in various cellular processes and disease models, particularly in neurodegenerative disorders[1].
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 518.49 g/mol | [1] |
| Formula | C27H21F3N6O2 | [1] |
| IC50 (c-Abl) | 16.6 nM | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO | [2][3] |
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound.
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.5185 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 518.49 g/mol = 0.0005185 g = 0.5185 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed 0.5185 mg, add 100 µL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Application in Cell-Based Assays
This compound can be used to inhibit c-Abl kinase activity in various cell-based assays. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation and cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, viability assays, or kinase activity assays.
Example Protocol: Inhibition of c-Abl Signaling by Western Blot
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of a known c-Abl substrate, CrkL.
-
Cell Culture and Treatment: Seed A431 cells (or another suitable cell line) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 24-48 hours[3].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[3].
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA or DC Protein Assay)[3].
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CrkL (p-CrkL) overnight at 4°C[3].
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total CrkL and a loading control (e.g., β-actin or GAPDH)[3]. Quantify the band intensities to determine the reduction in p-CrkL levels relative to total CrkL.
c-Abl Signaling Pathway and Inhibition
c-Abl is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell growth, differentiation, and the response to DNA damage and oxidative stress[4][5][6][7]. Its activity is tightly regulated, and its dysregulation is implicated in diseases like chronic myeloid leukemia (CML) and neurodegenerative disorders[8][9]. This compound acts by inhibiting the kinase activity of c-Abl, thereby blocking the phosphorylation of its downstream substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-Abl Modulates Tumor Cell Sensitivity to Antibody-Dependent Cellular Cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 5. Distinct roles of c-Abl and Atm in oxidative stress response are mediated by protein kinase C δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Activation of the c-Abl tyrosine kinase in the stress response to DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric regulation of autoinhibition and activation of c-Abl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-CrkL (Tyr207) Following c-ABL-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated CrkL at tyrosine 207 (p-CrkL) in cell lysates by Western blot, following treatment with the c-ABL kinase inhibitor, c-ABL-IN-6. CrkL is a prominent substrate of the c-Abl tyrosine kinase, and its phosphorylation status is a reliable indicator of c-Abl kinase activity.[1][2][3] Therefore, monitoring p-CrkL levels is a critical method for assessing the pharmacodynamic effects of c-Abl inhibitors like this compound.
Signaling Pathway of c-ABL and CrkL
The c-Abl non-receptor tyrosine kinase plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation.[4][5] CrkL, an adaptor protein with SH2 and SH3 domains, is a key downstream substrate of c-Abl.[2][6] Upon activation by upstream signals, such as growth factors, c-Abl phosphorylates CrkL at Tyr207.[1][2] This phosphorylation event enables CrkL to recruit other effector proteins, thereby propagating downstream signaling cascades.[2][6] The inhibitor this compound is expected to block the kinase activity of c-Abl, leading to a dose-dependent decrease in CrkL phosphorylation.
Caption: c-Abl mediated phosphorylation of CrkL and its inhibition by this compound.
Quantitative Data Summary
The following table represents hypothetical quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on CrkL phosphorylation. The data would be obtained by densitometric analysis of the p-CrkL and total CrkL bands, followed by normalization to a loading control (e.g., β-actin).
| Treatment Group | This compound Conc. (nM) | p-CrkL/Total CrkL Ratio (Normalized) | % Inhibition of p-CrkL |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 10 | 0.75 | 25% |
| This compound | 50 | 0.40 | 60% |
| This compound | 100 | 0.15 | 85% |
| This compound | 500 | 0.05 | 95% |
Experimental Protocols
A detailed methodology for the Western blot analysis is provided below.
Cell Culture and Treatment
-
Seed appropriate cells (e.g., K562, which have high c-Abl activity) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Extraction
This protocol is critical for preserving the phosphorylation state of proteins.
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[7]
-
Completely aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer per well.[7][8] The lysis buffer should be supplemented with protease and phosphatase inhibitors immediately before use.[7][9]
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[7]
Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.[10]
-
Boil the samples at 95-100°C for 5 minutes.[10]
-
Centrifuge at 16,000 x g for 1 minute.[10]
SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel, along with a molecular weight marker.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. The transfer can be performed overnight in a cold room at a constant current or for 1-2 hours at 100V.[10]
Immunoblotting
-
After transfer, briefly rinse the membrane with water and check the transfer efficiency using Ponceau S staining.[10]
-
Destain with TBST (Tris-buffered saline with 0.1% Tween 20).[10]
-
Block the membrane with 3% BSA in TBST for 1 hour at room temperature. Avoid using milk for blocking as it contains phosphoproteins that can increase background noise.[8][9]
-
Incubate the membrane with the primary antibody against p-CrkL (Tyr207) (e.g., Cell Signaling Technology #3181 or #34940) diluted 1:1000 in 3% BSA/TBST overnight at 4°C with gentle agitation.[1][2][11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager.[10]
-
To quantify the results, strip the membrane and re-probe with an antibody for total CrkL and a loading control (e.g., β-actin).
-
Use image analysis software to measure the band intensities. Normalize the p-CrkL signal to total CrkL and then to the loading control to determine the relative changes in phosphorylation.[12]
Experimental Workflow Diagram
References
- 1. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-CrkL (Tyr207) (E9A1U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. c-Abl is an effector of Src for growth factor-induced c-myc expression and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCR/ABL oncogene alters interaction of the adapter proteins CRKL and CRK with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 8. inventbiotech.com [inventbiotech.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Live-Cell Imaging with c-Abl Kinase Inhibitors
A-STATE-OF-THE-ART GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Introduction
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) tyrosine kinase is a critical regulator of a diverse array of cellular processes.[1][2] It plays a pivotal role in cell proliferation, adhesion, migration, and the DNA damage response.[3][4] Dysregulation of c-Abl activity is implicated in the pathogenesis of various cancers, including chronic myeloid leukemia (CML), and neurodegenerative diseases.[5][6][7] Consequently, c-Abl has emerged as a significant target for therapeutic intervention.
Live-cell imaging provides an unparalleled opportunity to study the dynamic effects of c-Abl inhibitors on cellular processes in real-time. This document offers detailed application notes and protocols for utilizing a generic c-Abl inhibitor, exemplified by compounds that target the kinase activity of c-Abl, in live-cell imaging experiments. Due to the absence of specific published data for a compound designated "c-ABL-IN-6," the following protocols are based on the established principles of live-cell imaging and the known mechanisms of well-characterized c-Abl inhibitors.
Mechanism of Action of c-Abl Kinase
c-Abl is a non-receptor tyrosine kinase that shuttles between the cytoplasm and the nucleus, indicating its involvement in multiple signaling pathways.[1][3] Its activity is tightly regulated by intramolecular interactions, primarily through its SH3 and SH2 domains, which maintain the kinase in an inactive conformation.[8][9] Activation of c-Abl occurs in response to various stimuli, including growth factors (e.g., PDGF), cell adhesion, and cellular stress, leading to the phosphorylation of a multitude of downstream substrates.[2][3][10]
A key function of cytoplasmic c-Abl is the regulation of the actin cytoskeleton.[11][12][13] It influences cytoskeletal dynamics, which are crucial for cell migration, neurite outgrowth, and the formation of cellular protrusions.[5][12][14]
Application Notes
Live-cell imaging with c-Abl inhibitors allows for the visualization and quantification of their effects on various cellular functions. Key applications include:
-
Monitoring Cytoskeletal Dynamics: Observe real-time changes in actin filament organization, cell morphology, and motility upon inhibitor treatment.
-
Investigating Cell Migration and Invasion: Track cell movement and the ability of cells to invade through extracellular matrices in the presence of a c-Abl inhibitor.
-
Analyzing Subcellular Localization of c-Abl and its Substrates: Monitor the dynamic localization of fluorescently tagged c-Abl or its downstream targets in response to inhibition.
-
Assessing Apoptosis and Cell Viability: Utilize fluorescent probes to monitor the induction of programmed cell death or changes in cell viability following c-Abl inhibition.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for well-characterized c-Abl inhibitors like Imatinib and Dasatinib, which can serve as a starting point for a new inhibitor.
| Inhibitor Class | Target | Typical Concentration Range for Live-Cell Imaging | Typical Incubation Time for Live-Cell Imaging | Reference |
| Phenylamino-pyrimidine | Bcr-Abl, c-Kit, PDGFR | 1 - 10 µM | 1 - 24 hours | [15][16] |
| Aminothiazole | Bcr-Abl, Src family kinases, c-Kit, PDGFR | 10 - 100 nM | 1 - 24 hours | [7] |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and specific experimental question. It is recommended to perform a dose-response curve to identify the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cytoskeletal Dynamics Following c-Abl Inhibition
This protocol describes how to visualize and quantify changes in the actin cytoskeleton in live cells treated with a c-Abl inhibitor.
Materials:
-
Mammalian cell line of interest (e.g., fibroblasts, cancer cell line)
-
Glass-bottom imaging dishes or chamber slides
-
Cell culture medium (phenol red-free medium is recommended for fluorescence imaging)[17]
-
c-Abl inhibitor stock solution (e.g., in DMSO)
-
Fluorescent probe for F-actin (e.g., LifeAct-GFP, SiR-Actin)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection/Transduction (if applicable): If using a genetically encoded actin probe like LifeAct-GFP, transfect or transduce the cells according to the manufacturer's instructions and allow for protein expression (typically 24-48 hours).
-
Cell Labeling (if using a dye): If using a fluorescent dye like SiR-Actin, label the cells according to the manufacturer's protocol.
-
Inhibitor Treatment:
-
Prepare a working solution of the c-Abl inhibitor in pre-warmed, phenol red-free imaging medium at the desired final concentration.
-
Remove the culture medium from the cells and gently add the inhibitor-containing medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated cells.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-12 hours). Use the lowest possible laser power to minimize phototoxicity.[18][19]
-
-
Image Analysis:
-
Analyze the acquired time-lapse images to quantify changes in cell morphology, lamellipodia dynamics, stress fiber formation, and cell motility. Software such as ImageJ or CellProfiler can be used for quantitative analysis.
-
Protocol 2: Wound Healing (Scratch) Assay to Monitor Cell Migration
This protocol is used to assess the effect of a c-Abl inhibitor on collective cell migration.
Materials:
-
Mammalian cell line of interest
-
96-well imaging plates or standard culture dishes
-
P200 pipette tip or a specialized wound-making tool
-
Cell culture medium
-
c-Abl inhibitor
-
Live-cell imaging microscope with an automated stage
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or culture dish to create a confluent monolayer.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile P200 pipette tip to create a uniform scratch down the center of the well.
-
Gently wash the cells with PBS to remove dislodged cells.
-
-
Inhibitor Treatment:
-
Add fresh culture medium containing the c-Abl inhibitor or vehicle control to the respective wells.
-
-
Live-Cell Imaging:
-
Place the plate on the automated stage of the live-cell imaging system.
-
Acquire images of the scratch at multiple positions at the start of the experiment (T=0) and at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for both inhibitor-treated and control wells.
-
Calculate the rate of wound closure to determine the effect of the c-Abl inhibitor on cell migration.
-
Visualizations
Caption: Simplified c-Abl signaling pathway and point of inhibition.
Caption: Experimental workflow for live-cell imaging of cytoskeletal dynamics.
References
- 1. c-Abl: activation and nuclear targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scbt.com [scbt.com]
- 8. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 9. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of the F-actin cytoskeleton by c-Abl tyrosine kinase in cell spreading and neurite extension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Abl kinase at the crossroads of healthy synaptic remodeling and synaptic dysfunction in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Cytoskeletal Dynamics and Cell Morphogenesis by Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Role of c-Abl tyrosine kinase in smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. In Vivo Imaging of Bcr-Abl Overexpressing Tumors with a Radiolabeled Imatinib Analog as an Imaging Surrogate for Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 18. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Alpha-Synuclein Phosphorylation using c-ABL-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-ABL-IN-6, a potent c-Abl tyrosine kinase inhibitor, to investigate the phosphorylation of alpha-synuclein. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for research and development in neurodegenerative diseases, particularly Parkinson's Disease.
Introduction
Alpha-synuclein, a presynaptic neuronal protein, is centrally implicated in the pathogenesis of Parkinson's Disease (PD) and other synucleinopathies.[1] The aggregation of alpha-synuclein into Lewy bodies is a hallmark of these conditions.[1] Post-translational modifications, particularly phosphorylation, are believed to play a critical role in modulating alpha-synuclein's propensity to aggregate and its neurotoxicity.[2]
The non-receptor tyrosine kinase c-Abl has emerged as a key regulator of alpha-synuclein phosphorylation.[2] c-Abl directly phosphorylates alpha-synuclein, primarily at Tyrosine 39 (Y39).[2] This phosphorylation event has been shown to enhance alpha-synuclein aggregation and contribute to neurodegeneration.[2] Consequently, inhibiting c-Abl activity presents a promising therapeutic strategy for synucleinopathies.
This compound is a potent inhibitor of c-Abl with an IC50 of 16.6 nM.[3] It has demonstrated neuroprotective effects in cellular models of Parkinson's disease, making it a valuable tool for studying the role of c-Abl-mediated alpha-synuclein phosphorylation in disease pathogenesis.[3]
Signaling Pathway
The signaling pathway involving c-Abl and alpha-synuclein is a critical area of investigation in neurodegenerative disease research. In this pathway, various cellular stressors can lead to the activation of c-Abl kinase. Activated c-Abl then directly phosphorylates alpha-synuclein at Tyrosine 39. This phosphorylation event is a key step that promotes the misfolding and aggregation of alpha-synuclein, ultimately leading to the formation of toxic oligomers and fibrils, which are hallmarks of neurodegenerative disorders like Parkinson's disease.
Quantitative Data
The following tables summarize key quantitative data related to c-Abl inhibition and its effect on alpha-synuclein phosphorylation, based on existing literature. While specific data for this compound's effect on alpha-synuclein phosphorylation is not yet available, the data from other c-Abl inhibitors provide a strong reference for expected outcomes.
Table 1: In Vitro c-Abl Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | c-Abl | 16.6 | [3] |
| Imatinib (STI-571) | c-Abl | 25-35 | [4] |
| Nilotinib | c-Abl | <30 | [5] |
| Dasatinib | c-Abl | <1 | [5] |
Table 2: Cellular Inhibition of Alpha-Synuclein Phosphorylation (Illustrative)
| Treatment | Cell Line | pY39 α-syn Level (% of control) | Reference |
| c-Abl Inhibitor (e.g., Imatinib) | SH-SY5Y | 50% decrease at 10 µM | [2] |
| c-Abl siRNA | SH-SY5Y | 70% decrease | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effect of this compound on alpha-synuclein phosphorylation.
Protocol 1: In Vitro c-Abl Kinase Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of recombinant alpha-synuclein by active c-Abl kinase.
References
- 1. [PDF] c-Abl Inhibitors in Parkinson’s: Exploring Hypotheses on Alpha-Synuclein Modulation | Semantic Scholar [semanticscholar.org]
- 2. c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
potential off-target effects of c-ABL-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using c-ABL-IN-6. The information is designed to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with c-Abl inhibition. Could this be an off-target effect of this compound?
A1: It is possible that the observed phenotype is due to off-target activity. While this compound is designed as a potent c-Abl inhibitor, like many kinase inhibitors, it may interact with other kinases or proteins.[1][2] Unexpected biological responses warrant a thorough investigation into the selectivity profile of the compound. We recommend performing a broad-panel kinase screen to identify potential off-target interactions.
Q2: How can we determine the kinase selectivity profile of this compound?
A2: Several methods can be employed to determine the kinase selectivity profile. A common approach is to screen the inhibitor against a large panel of recombinant kinases using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[1] Alternatively, chemical proteomics approaches like kinobeads can be used to identify protein interactions in a cellular context.[3] These methods provide quantitative data on the potency of the inhibitor against a wide range of kinases, revealing its selectivity.
Q3: Our in vitro kinase assay results with this compound do not correlate with the cellular effects. What could be the reason for this discrepancy?
A3: Discrepancies between in vitro and cellular assays can arise from several factors. In a cellular environment, factors such as membrane permeability, intracellular concentration of the inhibitor, and the presence of scaffolding proteins and signaling complexes can influence the inhibitor's activity. Furthermore, off-target effects on kinases in other pathways can lead to unexpected cellular outcomes that would not be predicted from an in vitro assay against an isolated kinase.[4]
Q4: What are some known off-targets of other c-Abl inhibitors that we should be aware of?
A4: Other BCR-ABL inhibitors have known off-target effects. For example, imatinib is known to inhibit c-Kit and PDGF receptors.[5] Dasatinib has a broader profile and inhibits SRC family kinases.[2] While this compound is a distinct molecule, being aware of the off-target profiles of other inhibitors in the same class can provide clues for potential off-target effects to investigate.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Reduced Viability at Low Concentrations of this compound
-
Possible Cause: Off-target inhibition of a kinase essential for cell survival.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cell viability in your specific cell line.
-
Kinase Selectivity Profiling: Screen this compound against a broad kinase panel to identify potent off-target interactions.
-
Validate Off-Target Engagement in Cells: Use techniques like cellular thermal shift assay (CETSA) or phospho-specific antibodies for the suspected off-target to confirm engagement and inhibition in your cellular model.
-
Rescue Experiment: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Problem 2: Lack of Expected Phenotype Despite Confirmation of c-Abl Inhibition
-
Possible Cause:
-
Activation of a compensatory signaling pathway.
-
The observed biology is not solely dependent on c-Abl kinase activity.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure this compound is inhibiting c-Abl in your cells by monitoring the phosphorylation of a known c-Abl substrate (e.g., CrkL).
-
Phospho-Proteomics Analysis: Perform a global phospho-proteomics experiment to identify signaling pathways that are paradoxically activated upon c-Abl inhibition.
-
Combination Therapy: If a compensatory pathway is identified, consider using this compound in combination with an inhibitor of the compensatory kinase.
-
Quantitative Data Summary
The following tables provide a template for summarizing the kinase selectivity data for this compound. Researchers should populate these tables with their own experimental data.
Table 1: In Vitro Kinase Inhibition Profile of this compound (Illustrative Data)
| Kinase | IC50 (nM) |
| c-Abl | 5 |
| BCR-Abl | 8 |
| SRC | 50 |
| LYN | 75 |
| c-Kit | > 1000 |
| PDGFRα | > 1000 |
| EGFR | > 1000 |
Table 2: Cellular IC50 Values for this compound in Different Cell Lines (Illustrative Data)
| Cell Line | c-Abl Status | IC50 (nM) |
| K562 | BCR-Abl positive | 15 |
| Ba/F3 | Parental | > 5000 |
| Ba/F3 | BCR-Abl expressing | 20 |
Experimental Protocols
1. In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay
This protocol provides a general workflow for assessing the in vitro potency of this compound against a panel of kinases.
-
Materials:
-
Recombinant kinases
-
Substrates for each kinase
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound serially diluted in DMSO
-
Assay plates (384-well)
-
-
Procedure:
-
Dispense 1 µL of serially diluted this compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 2 µL of a kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
2. Chemical Proteomics using Kinobeads
This method allows for the identification of kinase targets in a competitive binding format within a cell lysate.
-
Materials:
-
Cell lysate from the cell line of interest
-
Kinobeads (immobilized non-selective kinase inhibitors)
-
This compound at various concentrations
-
Mass spectrometer
-
-
Procedure:
-
Incubate the cell lysate with increasing concentrations of this compound or DMSO for 45 minutes at 4°C.
-
Add the kinobeads to the lysate and incubate for 30 minutes at 4°C to capture kinases not bound by this compound.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides and analyze by LC-MS/MS.
-
Quantify the amount of each kinase pulled down at different concentrations of this compound to determine the binding affinity.
-
Visualizations
Caption: Overview of the c-Abl signaling pathway.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
c-ABL-IN-6 stability in cell culture media
Welcome to the technical support center for c-ABL-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3]
Q2: What is the known IC50 value for this compound?
A2: this compound is an inhibitor of the c-Abl kinase with a reported IC50 of 16.6 nM.[4]
Q3: How should I store the this compound stock solution?
A3: For the majority of small molecule inhibitors dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture plate after adding the inhibitor.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.
-
The final DMSO concentration is too low to maintain solubility.
Solutions:
-
Optimize Final Concentration: Determine the optimal working concentration of this compound through a dose-response experiment to use the lowest effective concentration.
-
Increase Final DMSO Concentration (with caution): While keeping the final DMSO concentration as low as possible is recommended, a slight increase (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][2][3]
-
Sonication/Vortexing: After diluting the DMSO stock in aqueous media, brief vortexing or sonication can help redissolve any initial precipitate.[5]
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.
Issue 2: Lack of Expected Biological Effect
Symptoms:
-
No significant inhibition of c-Abl activity or downstream signaling pathways.
-
No observable phenotypic changes in the cells.
Possible Causes:
-
Compound Degradation: this compound may not be stable in the cell culture media over the duration of the experiment.
-
Incorrect Concentration: The working concentration of the inhibitor may be too low.
-
Cell Line Resistance: The specific cell line being used may have intrinsic or acquired resistance mechanisms.
-
Presence of Serum Proteins: Serum proteins in the culture media can bind to the inhibitor, reducing its effective concentration.[6]
Solutions:
-
Titrate the Inhibitor: Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions.
-
Serum-Free or Reduced-Serum Conditions: If possible, conduct experiments in serum-free or reduced-serum media to minimize protein binding. If serum is required, you may need to increase the inhibitor concentration, which should be determined experimentally.[6]
-
Verify Target Expression: Confirm that your cell line expresses active c-Abl kinase.
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Procedure:
-
Prepare a Spiked Media Solution: Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments.
-
Time Course Incubation: Aliquot the spiked media into several sterile tubes. Place the tubes in a 37°C incubator with 5% CO2.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator. The time points should reflect the duration of your planned experiments.
-
Sample Preparation for LC-MS:
-
Immediately after collection, stop any potential degradation by freezing the sample at -80°C or by immediate extraction.
-
For extraction, a common method is protein precipitation. Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method to quantify the concentration of this compound. This will involve optimizing chromatographic separation and mass spectrometric detection parameters for the compound.
-
Analyze the collected samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t1/2) of the compound in your cell culture media.
-
Data Presentation:
The results of the stability study can be summarized in a table:
| Time (hours) | Concentration of this compound (nM) | Percent Remaining (%) |
| 0 | 100 | 100 |
| 2 | 95 | 95 |
| 4 | 88 | 88 |
| 8 | 75 | 75 |
| 12 | 65 | 65 |
| 24 | 40 | 40 |
| 48 | 15 | 15 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
c-Abl Signaling Pathway
The following diagram illustrates a simplified overview of the c-Abl signaling pathway, which is involved in diverse cellular processes such as cell growth, differentiation, and apoptosis.
Caption: Simplified c-Abl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessment of c-Abl Inhibitor Cytotoxicity in Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of c-Abl inhibitors in neuronal cells, with a focus on the hypothetical compound c-ABL-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a c-Abl inhibitor like this compound on neuronal viability?
A1: The non-receptor tyrosine kinase c-Abl is involved in various cellular processes, including cell stress responses.[1] In neurons, activation of c-Abl by factors such as oxidative stress can trigger apoptotic pathways and contribute to neurodegeneration.[2][3] Therefore, inhibition of c-Abl is generally expected to be neuroprotective.[2][3] However, off-target effects or compound-specific properties could potentially lead to cytotoxicity at higher concentrations. A thorough dose-response assessment is crucial to determine the therapeutic window of any novel c-Abl inhibitor.
Q2: I am observing unexpected neuronal death after treating with this compound. What could be the cause?
A2: Unexpected cytotoxicity could arise from several factors:
-
High Compound Concentration: The inhibitor may have a narrow therapeutic window. It is essential to perform a dose-response curve to determine the optimal concentration.
-
Off-Target Effects: The inhibitor might be affecting other kinases or cellular pathways essential for neuronal survival.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific neuronal cell type.
-
Compound Instability: The compound may degrade into toxic byproducts. Ensure proper storage and handling.
-
Experimental Conditions: Factors like cell density, culture age, and media composition can influence neuronal susceptibility to cytotoxic insults.
Q3: How can I differentiate between apoptosis and necrosis in my neuronal cultures treated with this compound?
A3: Several assays can distinguish between these two forms of cell death:
-
Morphological Assessment: Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrosis involves cell swelling and lysis.
-
Caspase Activity Assays: Apoptosis is mediated by a cascade of enzymes called caspases. Measuring the activity of key executioner caspases, such as caspase-3, is a hallmark of apoptosis.
-
TUNEL Assay: This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.[4]
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity, a feature of late apoptosis and necrosis.
Q4: What are the key signaling pathways to investigate when assessing the effects of a c-Abl inhibitor in neurons?
A4: The c-Abl signaling pathway in neurons is complex and intersects with several critical cellular processes. Key pathways to consider include:
-
Oxidative Stress Response: c-Abl is activated by oxidative stress and can mediate downstream apoptotic signaling.[5]
-
DNA Damage Response: c-Abl plays a role in the cellular response to DNA damage.[1]
-
Cytoskeletal Dynamics: c-Abl is involved in regulating the actin cytoskeleton, which is crucial for neuronal structure and function.[1]
-
Parkin and α-synuclein Pathways: In the context of neurodegenerative diseases like Parkinson's, c-Abl can phosphorylate Parkin and α-synuclein, affecting their function and contributing to pathology.[6][7]
Troubleshooting Guides
Problem 1: High background in MTT/XTT assay.
| Possible Cause | Troubleshooting Step |
| Contamination | Check cultures for microbial contamination. Discard contaminated cultures and reagents. |
| Reagent Issues | Ensure MTT/XTT reagent is properly stored and not expired. Prepare fresh solutions. |
| Phenol Red Interference | Use phenol red-free medium for the assay, as it can interfere with absorbance readings. |
| High Cell Density | Optimize cell seeding density to ensure a linear relationship between cell number and absorbance. |
Problem 2: Inconsistent results in LDH assay.
| Possible Cause | Troubleshooting Step |
| Variable Cell Lysis | Ensure complete lysis of control wells for maximum LDH release. |
| LDH Instability | Collect supernatant and perform the assay immediately, or store at 4°C for a short period. Avoid multiple freeze-thaw cycles. |
| Serum in Medium | Serum contains LDH, which can contribute to background. Use serum-free medium during the treatment and assay period if possible. |
| Pipetting Errors | Be careful not to disturb the cell monolayer when collecting the supernatant. |
Problem 3: Weak signal in TUNEL assay.
| Possible Cause | Troubleshooting Step |
| Insufficient Apoptosis | Use a positive control (e.g., DNase I treatment) to ensure the assay is working correctly. |
| Inadequate Permeabilization | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). |
| Reagent Issues | Check the expiration dates and proper storage of all TUNEL assay components. |
| Insufficient TdT Enzyme | Ensure the correct concentration of TdT enzyme is used and that the reaction is incubated for the appropriate time at 37°C. |
Experimental Protocols
MTT Assay for Neuronal Viability
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Neuronal cell culture in a 96-well plate
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Plate neurons at the desired density in a 96-well plate and allow them to adhere and differentiate.
-
Treat cells with various concentrations of this compound for the desired duration. Include vehicle-treated and untreated controls.
-
Following treatment, remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Neuronal cell culture in a 96-well plate
-
This compound (or other test compound)
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Plate neurons in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated) and maximum LDH release (lysis buffer-treated).
-
After the treatment period, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of 650 nm.
Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner in apoptosis.
Materials:
-
Neuronal cell culture
-
This compound (or other test compound)
-
Caspase-3 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Cell lysis buffer
-
Fluorometric microplate reader
Procedure:
-
Treat neuronal cultures with this compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a black 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate solution to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in neurons.
Caption: Simplified c-Abl mediated apoptotic signaling pathway in neurons.
References
- 1. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles for c-Abl in postoperative neurodegeneration [medsci.org]
- 4. Roles for c-Abl in postoperative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 7. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
minimizing c-ABL-IN-6 precipitation in aqueous buffers
Disclaimer: Information regarding "c-ABL-IN-6" is limited in publicly available scientific literature. This guide is based on general principles for handling poorly soluble small molecule kinase inhibitors and aims to provide a robust framework for troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer. What are the immediate steps I should take?
A1: If you observe precipitation, immediately centrifuge your sample to pellet the precipitate. Carefully collect the supernatant for further analysis if needed, but be aware that the concentration of your compound will be lower than intended. Do not attempt to redissolve the precipitate by heating the aqueous buffer, as this can lead to compound degradation. The best approach is to discard the solution and prepare a fresh one, addressing the potential causes of precipitation outlined in the troubleshooting guide below.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Most small molecule kinase inhibitors exhibit poor solubility in aqueous solutions but are soluble in organic solvents.[1][2] For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common choice. Other potential organic solvents include ethanol, methanol, or dimethylformamide (DMF). It is crucial to consult the manufacturer's datasheet for this compound for any specific solvent recommendations. Always start with a small amount of the compound to test solubility in your chosen solvent before preparing a large stock.
Q3: How can I improve the solubility of this compound when diluting it into my aqueous assay buffer?
A3: Improving solubility in aqueous buffers often requires a multi-faceted approach:
-
Lower the Final Concentration: The most straightforward method is to work with the lowest effective concentration of the inhibitor.
-
Optimize Buffer pH: The solubility of many kinase inhibitors is pH-dependent.[3] Systematically varying the pH of your buffer may identify a range where the compound is more soluble.
-
Incorporate Co-solvents: Including a small percentage (typically 1-5%) of an organic solvent like DMSO or ethanol in your final aqueous buffer can significantly improve solubility. However, always verify the compatibility of the co-solvent with your experimental system, as it can affect enzyme activity or cell viability.
-
Use of Solubilizing Agents: Detergents (e.g., Tween-20, Triton X-100) or cyclodextrins can be used at low concentrations to enhance the solubility of hydrophobic compounds.[3][4]
Q4: What are the best practices for storing this compound stock solutions?
A4: To maintain the integrity of your this compound stock solution:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot the stock solution into single-use volumes.
-
Protection from Light and Moisture: Store aliquots in tightly sealed, light-protecting vials. Some compounds are photosensitive, and moisture can compromise the stability of the compound in DMSO.[5]
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | <0.1 | <0.2 |
| PBS (pH 7.4) | <0.1 | <0.2 |
| Ethanol | 10 | 20 |
| Methanol | 5 | 10 |
| DMSO | >50 | >100 |
| DMF | >50 | >100 |
Note: This data is illustrative for a hypothetical compound with a molecular weight of 500 g/mol .
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-experiment Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use high-purity, anhydrous DMSO.
-
-
Calculation:
-
Determine the mass of this compound needed. For a 10 mM stock solution, the required mass (in mg) is: Volume of DMSO (in mL) * 10 * Molecular Weight of this compound (in g/mol) / 1000.
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and add it to an appropriate sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, brief sonication may be helpful.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in light-protecting, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Buffer Preparation:
-
Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl).
-
If using co-solvents or solubilizing agents, add them to the buffer at this stage and ensure they are fully dissolved.
-
-
Serial Dilution:
-
It is recommended to perform an intermediate dilution of the DMSO stock in the aqueous buffer before the final dilution. This helps to avoid shocking the compound out of solution.
-
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:100 in your aqueous buffer to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of buffer.
-
Vortex the intermediate solution gently but thoroughly.
-
Dilute the 100 µM intermediate solution 1:10 in your aqueous buffer to achieve the final 10 µM concentration. For instance, add 100 µL of the 100 µM solution to 900 µL of buffer.
-
-
Always add the more concentrated solution to the buffer and mix immediately.
-
-
Final Preparation:
-
Gently vortex the final working solution.
-
Use the working solution immediately or within a short timeframe. Avoid storing dilute aqueous solutions of hydrophobic compounds for extended periods.
-
c-ABL Signaling Pathway
The c-Abl tyrosine kinase is a key regulator of various cellular processes.[6][7] Its activity is implicated in cell growth, differentiation, and response to DNA damage.[8] Understanding the c-Abl signaling pathway provides context for the mechanism of action of inhibitors like this compound.
Caption: A simplified diagram of the c-Abl signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 3. iris.hi.is [iris.hi.is]
- 4. researchgate.net [researchgate.net]
- 5. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defying c-Abl signaling circuits through small allosteric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Assessing Blood-Brain Barrier Penetration of c-Abl Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of c-Abl inhibitors. While the primary focus is on c-ABL-IN-6 , a potent c-Abl inhibitor with an IC50 of 16.6 nM, publicly available data on its specific BBB penetration properties is limited.[1] Therefore, this guide will extensively utilize data and methodologies from the well-characterized, brain-penetrant c-Abl inhibitor INNO-406 (also known as Bafetinib or NS-187) as a practical case study to illustrate key concepts and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the potential BBB penetration of a c-Abl inhibitor like this compound?
A1: A tiered approach is recommended. Start with in silico predictions and in vitro assays before moving to more complex and resource-intensive in vivo studies.
-
In Silico Prediction: Analyze the physicochemical properties of the compound. Desirable properties for BBB penetration include low molecular weight (<400 Da), a limited number of hydrogen bond donors and acceptors, and a low polar surface area.
-
In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput method to predict passive diffusion across the BBB.
-
In Vitro Efflux Transporter Assays: Determine if the compound is a substrate for key BBB efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as many kinase inhibitors are.[2]
-
In Vivo Pharmacokinetic (PK) Studies: If in vitro data is promising, proceed with animal studies (e.g., in mice or rats) to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Q2: My c-Abl inhibitor shows good in vitro permeability in the PAMPA-BBB assay but has low brain concentrations in vivo. What could be the issue?
A2: This discrepancy often points to the involvement of active efflux transporters at the BBB. The PAMPA-BBB assay primarily measures passive diffusion and does not account for active transport mechanisms.[3] Your compound is likely a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from the brain. For instance, the c-Abl inhibitor INNO-406 is a known substrate for P-gp.[4][5]
Q3: How can I confirm if my compound is a substrate for P-gp or BCRP?
A3: You can use in vitro cell-based assays. Madin-Darby canine kidney (MDCK) or Caco-2 cells are commonly used. A bidirectional transport assay is performed where the permeability of your compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A permeability / A-to-B permeability) greater than 2 is a strong indication that the compound is a substrate for an efflux transporter. To confirm the specific transporter, the assay can be repeated in the presence of known P-gp or BCRP inhibitors.
Q4: What is the significance of the unbound brain-to-plasma ratio (Kp,uu) and how is it determined?
A4: The Kp,uu is a critical parameter as it represents the concentration of the drug in the brain that is free to interact with its target. It is calculated by correcting the total brain-to-plasma ratio (Kp) for the unbound fraction of the drug in both brain tissue and plasma. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by efflux or influx transporters. A value less than 1 often indicates active efflux.
Troubleshooting Guides
In Vitro PAMPA-BBB Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low Permeability (Pe) Value for a Compound Expected to be Brain Penetrant | Compound precipitation in the donor well. | - Ensure the compound is fully dissolved in the buffer. - Check the pH of the buffer and adjust if necessary to improve solubility. - Reduce the initial concentration of the test compound. |
| Poor membrane integrity. | - Use a control compound with known low permeability (e.g., Lucifer Yellow) to check membrane integrity. - Ensure proper coating of the filter membrane with the lipid solution. | |
| High Variability in Pe Values Between Replicates | Inconsistent coating of the artificial membrane. | - Ensure a uniform and consistent application of the lipid solution to each well. - Check for air bubbles in the lipid solution. |
| Pipetting errors. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
In Vivo Pharmacokinetic Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Low Brain-to-Plasma Ratio (Kp) | Active efflux by P-gp and/or BCRP. | - Co-administer the compound with a known P-gp/BCRP inhibitor (e.g., cyclosporine A) to see if the brain concentration increases.[4] - Use P-gp/BCRP knockout animal models for comparison. |
| High plasma protein binding. | - Determine the unbound fraction of the drug in plasma (fu,p) and calculate the unbound brain-to-plasma ratio (Kp,uu). | |
| Rapid metabolism in the brain. | - Investigate the metabolic stability of the compound in brain homogenates. | |
| High Variability in Brain Concentrations Between Animals | Inconsistent dosing. | - Ensure accurate and consistent administration of the compound (e.g., oral gavage, intraperitoneal injection). |
| Differences in animal physiology. | - Use a sufficient number of animals per group to account for biological variability. - Ensure animals are of similar age and weight. |
Quantitative Data Summary
The following tables summarize key BBB penetration data for the c-Abl inhibitor INNO-406 (Bafetinib).
Table 1: In Vivo Brain Penetration of INNO-406
| Species | Brain-to-Plasma Ratio (Total) | Notes | Reference |
| Rat | ~0.1 | Concentrations in the brain are approximately 10% of plasma levels. | [5] |
| Mouse | ~0.1 | CNS concentrations were about 10% of those in the plasma. | [4] |
| Human | <0.0005 (ECF:plasma ratio) | Bafetinib does not sufficiently cross the BBB in human patients with high-grade gliomas. | [5][6] |
Table 2: Efflux Transporter Interaction of INNO-406
| Transporter | Substrate Status | Effect of Inhibitor | Reference |
| P-glycoprotein (P-gp) | Yes | Co-administration with cyclosporine A (a P-gp inhibitor) augmented the in vivo activity of INNO-406 against CNS leukemia. | [4] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol is adapted from established methods to predict passive, transcellular permeability across the BBB.[3][4][5][6][7]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) or a synthetic lipid mixture
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Prepare the Lipid Solution: Dissolve porcine brain lipid in dodecane (e.g., 20 mg/mL).
-
Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate, ensuring the entire filter surface is coated.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare the Donor Solution: Dissolve the test compound and controls in PBS to the desired concentration (e.g., 10 µM).
-
Start the Assay: Carefully place the lipid-coated filter plate onto the acceptor plate. Add 200 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, C_a(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Protocol 2: In Situ Brain Perfusion
This technique provides a more physiologically relevant measure of brain uptake in vivo.[7][8][9]
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound and a vascular marker (e.g., [14C]-sucrose)
-
Surgical instruments
Procedure:
-
Anesthetize the animal.
-
Surgical Preparation: Expose the common carotid artery and ligate the external carotid artery.
-
Catheter Insertion: Insert a catheter into the common carotid artery, pointing towards the brain.
-
Initiate Perfusion: Start the perfusion pump to deliver the perfusion buffer at a constant flow rate.
-
Perfusion Duration: Perfuse for a short, defined period (e.g., 1-5 minutes).
-
Decapitation and Brain Removal: At the end of the perfusion, decapitate the animal and quickly remove the brain.
-
Sample Processing: Homogenize the brain tissue and measure the concentration of the test compound and the vascular marker.
-
Calculate Brain Uptake Clearance (K_in): K_in = (C_brain * V_brain) / (C_perfusate * T) Where: C_brain is the concentration of the compound in the brain, V_brain is the volume of the brain, C_perfusate is the concentration in the perfusion buffer, and T is the perfusion time. The amount of compound in the brain vascular space is corrected for using the vascular marker.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of INNO-406, a Dual Abl/Lyn Kinase Inhibitor, in Philadelphia Chromosome-Positive Leukemias Post-Imatinib Resistance or Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A neuropharmacokinetic assessment of bafetinib, a second generation dual BCR-Abl/Lyn tyrosine kinase inhibitor, in patients with recurrent high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
c-ABL-IN-6 resistance mechanisms in cell lines
Welcome to the technical support center for c-ABL-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cell-based assays.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibition of c-ABL activity at expected concentrations. | 1. Acquired resistance due to kinase domain mutations. 2. Increased drug efflux due to upregulation of ABC transporters.3. Activation of bypass signaling pathways. | 1. Sequence the ABL kinase domain to identify potential mutations. The T315I "gatekeeper" mutation is a common cause of resistance to many ABL inhibitors.[1]2. Perform an ABC transporter activity assay to assess drug efflux. Co-administration with a known ABC transporter inhibitor can help confirm this mechanism.3. Use western blotting to probe for the activation of alternative survival pathways such as PI3K/AKT or MAPK/ERK. |
| Inconsistent IC50 values across experiments. | 1. Variability in cell health and passage number.2. Inaccurate cell seeding density.3. Degradation of this compound. | 1. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.2. Ensure accurate and consistent cell seeding for all experiments.3. Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. |
| High background signal in kinase assays. | 1. Non-specific antibody binding.2. Contamination of reagents. | 1. Optimize antibody concentrations and blocking conditions. Include appropriate isotype controls.2. Use fresh, sterile reagents and filter-sterilize buffers. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about this compound.
Q1: What is the expected IC50 of this compound in sensitive cell lines?
A1: The reported IC50 for this compound is 16.6 nM for the c-ABL kinase.[2] However, the effective concentration for inhibiting cell proliferation (EC50) will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q2: My cells have developed resistance to this compound. What are the likely mechanisms?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to ABL kinase inhibitors typically falls into two main categories:
-
BCR-ABL1-dependent resistance: This is most commonly caused by point mutations in the ABL kinase domain that prevent the inhibitor from binding effectively.[1] Overexpression or amplification of the BCR-ABL1 gene can also contribute to resistance.[3][4]
-
BCR-ABL1-independent resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ABL kinase signaling.[5][6] Common bypass pathways include the PI3K/AKT and MAPK/ERK pathways.[7] Another mechanism is the increased efflux of the drug from the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2).[7][8]
Q3: How can I generate a this compound resistant cell line?
A3: Resistant cell lines can be generated by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.[3] This process selects for cells that have acquired resistance mechanisms.
Q4: What are the key signaling pathways downstream of c-ABL that I should monitor?
A4: c-ABL is a non-receptor tyrosine kinase that activates several downstream signaling pathways involved in cell proliferation, survival, and migration. Key pathways to monitor include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[7] Phosphorylation of direct substrates like CrkL can also be a good indicator of c-ABL activity.[8]
Experimental Protocols
Below are detailed methodologies for key experiments to investigate this compound resistance.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-ABL and Downstream Signaling
This protocol is used to assess the phosphorylation status of c-ABL and key downstream signaling proteins.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ABL, total ABL, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Analysis: Densitometry analysis can be used to quantify the changes in protein phosphorylation.
ABC Transporter Activity Assay (Calcein-AM Efflux Assay)
This assay measures the activity of ABC transporters like P-glycoprotein and MRP1.
-
Cell Preparation: Harvest cells and resuspend them in a suitable assay buffer at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a known ABC transporter inhibitor (e.g., verapamil for P-gp) or with this compound for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate Calcein-AM to the cell suspension and incubate for 30 minutes at 37°C.
-
Efflux: Wash the cells to remove excess substrate and resuspend them in fresh buffer with or without the inhibitor. Incubate for another 30-60 minutes to allow for efflux of the fluorescent product.
-
Data Acquisition: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of an inhibitor indicates that the compound is inhibiting the efflux pump.
Visualizations
The following diagrams illustrate key concepts related to this compound resistance.
Caption: Mechanism of action of this compound.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A logical workflow for investigating this compound resistance.
References
- 1. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. apcz.umk.pl [apcz.umk.pl]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ATP-Binding Cassette Transporter Interactions with the Tyrosine Kinase Inhibitors Imatinib, Nilotinib, and Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with c-ABL-IN-6
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "c-ABL-IN-6." The following technical support guide has been developed based on the established principles of c-Abl kinase inhibition and common experimental outcomes observed with well-characterized c-Abl inhibitors. The data and protocols provided are representative examples and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical c-Abl inhibitor?
A1: c-Abl (Abelson murine leukemia viral oncogene homolog 1) is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell proliferation, survival, and cytoskeletal remodeling.[1][2] In diseases like Chronic Myeloid Leukemia (CML), a chromosomal translocation results in the BCR-ABL fusion protein, which is a constitutively active kinase that drives uncontrolled cell growth.[1][3] Most c-Abl inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking its signaling activity.[4][5] Some newer inhibitors are allosteric, binding to a different site (the myristoyl pocket) to lock the kinase in an inactive conformation.[4][6]
Q2: I am not observing the expected decrease in cell viability in my BCR-ABL positive cell line (e.g., K-562) after treatment with this compound. What could be the reason?
A2: There are several potential reasons for a lack of efficacy:
-
Compound Integrity: Ensure the inhibitor is properly dissolved and has not degraded. We recommend preparing fresh stock solutions.
-
Assay Conditions: Verify the cell density, inhibitor concentration range, and incubation time. Cell viability assays like MTT or CellTiter-Glo should be optimized for your specific cell line.
-
Cell Line Health: Ensure your cells are healthy and not under other stresses which could affect their response.
-
Target Engagement: Confirm that the inhibitor is entering the cells and inhibiting c-Abl kinase activity. This can be checked by Western blot for the phosphorylation status of c-Abl or its downstream substrate, CrkL.
-
Resistance: The cell line may have acquired resistance, for instance, through mutations in the ABL kinase domain (like the T315I "gatekeeper" mutation) that prevent inhibitor binding.[7]
Q3: My c-Abl inhibitor is showing toxicity in my BCR-ABL negative control cell line. Is this expected?
A3: While potent c-Abl inhibitors are designed to be selective, they often have off-target effects, meaning they can inhibit other kinases.[6][8][9] Many c-Abl inhibitors also show activity against c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and members of the Src kinase family.[3][7] If your control cell line expresses one of these kinases and is dependent on it for survival, you may observe off-target toxicity. It is crucial to characterize the kinase expression profile of your cell lines and consult inhibitor selectivity data.
Q4: I am observing a paradoxical activation of a signaling pathway downstream of my target. Why is this happening?
A4: Paradoxical pathway activation is a known, though complex, phenomenon with kinase inhibitors.[8] It can occur due to several reasons:
-
Feedback Loops: Inhibition of a target can sometimes relieve a negative feedback loop, leading to the activation of an upstream kinase in the same or a parallel pathway.
-
Off-Target Effects: The inhibitor might be activating another kinase that, in turn, activates the pathway you are observing.
-
Conformational Changes: Inhibitor binding can sometimes stabilize a kinase in a conformation that, while inactive for its primary substrate, might be active towards another, leading to an unexpected signal.[8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Compound Solubility/Stability | Prepare fresh serial dilutions from a new stock solution. Confirm solubility in your final culture medium concentration. |
| Cell Plating Inconsistency | Ensure a homogenous single-cell suspension before plating. Check for edge effects on multi-well plates. |
| Assay Readout Interference | The inhibitor may interfere with the assay chemistry (e.g., absorbance or fluorescence). Run a cell-free control with the inhibitor and assay reagents. |
| Variable Incubation Time | Use a precise and consistent incubation time for all experiments as IC50 values can be time-dependent. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent, low passage range. |
Problem 2: No Inhibition of Target Phosphorylation in Western Blot
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment. The cellular IC50 for kinase inhibition may be higher than the biochemical IC50. |
| Incorrect Timepoint | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time for observing target dephosphorylation. |
| Poor Antibody Quality | Validate your phospho-specific antibody using positive (e.g., pervanadate-treated cells) and negative controls. |
| Rapid Phosphatase Activity | Prepare cell lysates quickly on ice using buffers containing phosphatase inhibitors. |
| Drug Efflux | Cells may be actively pumping the inhibitor out. This can be tested using inhibitors of drug efflux pumps like verapamil. |
Quantitative Data: Reference Inhibitor Selectivity
The following table summarizes the potency (IC50) of several well-characterized c-Abl inhibitors against BCR-ABL and a common off-target, c-Kit. This data can serve as a benchmark for interpreting the activity of a new compound like this compound.
| Inhibitor | BCR-Abl (in vitro kinase assay) IC50 | c-Kit (in vitro kinase assay) IC50 | BCR-Abl+ K-562 Cells (cell growth) IC50 | Reference |
| Imatinib | ~400 nM | ~250-500 nM | >500 nM | [3][7] |
| Nilotinib | ~45 nM | - | ~10 nM | [7] |
| Dasatinib | ~9 nM | - | - | [7] |
| PD173955 | 1-2 nM | ~25 nM | 35 nM | [3] |
Note: IC50 values can vary significantly based on assay conditions, particularly the ATP concentration in biochemical assays.[10]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Plating: Seed K-562 cells (or other target cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Add 100 µL of the 2x dilutions to the appropriate wells to achieve a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for c-Abl Phosphorylation
-
Cell Treatment: Plate K-562 cells in a 6-well plate. Once they reach ~70-80% confluency, treat with varying concentrations of this compound for 4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Abl (e.g., Tyr245) and total c-Abl, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. The ratio of phospho-c-Abl to total c-Abl indicates the level of target inhibition.
Visualizations
Caption: Simplified c-Abl and BCR-ABL signaling pathways and the inhibitory action of this compound.
Caption: On-target versus off-target effects of a kinase inhibitor.
References
- 1. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. PDB-101: Molecule of the Month: c-Abl Protein Kinase and Imatinib [pdb101.rcsb.org]
- 6. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
c-Abl Inhibition in Neuroprotection: A Comparative Analysis of Imatinib and the Novel Inhibitor c-ABL-IN-6
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established c-Abl inhibitor, Imatinib, against the next-generation inhibitor, here represented by the brain-penetrant compound INNO-406 (also known as Bafetinib), which serves as an exemplar for novel c-Abl inhibitors like the conceptual c-ABL-IN-6. This comparison is grounded in experimental data from preclinical models of neurodegenerative diseases, with a focus on quantitative outcomes and detailed methodologies.
The non-receptor tyrosine kinase c-Abl has emerged as a critical regulator of neuronal apoptosis and neuroinflammation, making it a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[1][2][3] Inhibition of c-Abl has demonstrated significant neuroprotective effects in various preclinical studies.[3][4] Imatinib (Gleevec), a first-generation c-Abl inhibitor, has been extensively studied for its neuroprotective potential.[5][6] However, its limited ability to cross the blood-brain barrier (BBB) has prompted the development of new, more brain-penetrant inhibitors.[5][7] This guide compares the neuroprotective efficacy of imatinib with that of INNO-406, a potent, second-generation c-Abl inhibitor with enhanced brain bioavailability.[5][7][8]
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the key quantitative data from a comparative study of Imatinib and INNO-406 in a murine model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[5][7]
| Parameter | Imatinib | INNO-406 (this compound exemplar) | Reference |
| Blood-Brain Barrier Permeability | |||
| In vitro BBB model (Bovine Brain Microvessel Endothelial Cells) | Low permeability | ~7.5-fold higher permeability than Imatinib | [7] |
| Neuroprotection in MPTP Mouse Model | |||
| Protection against loss of dopaminergic (TH+) neurons in Substantia Nigra | Not reported in direct comparison | 40% protection | [5][7] |
| Protection against loss of dopamine in the Striatum | Not reported in direct comparison | 45% protection | [5][7] |
| Inhibition of c-Abl Activity | |||
| In vivo reduction of phospho-c-Abl in Striatum | Effective at inhibiting c-Abl | Significant reduction | [5] |
| Effect on Downstream Targets | |||
| Prevention of Parkin phosphorylation | Blocks inactivation of Parkin | Significant decrease in phospho-Parkin | [5] |
| Reduction of toxic Parkin substrate (AIMP2) accumulation | Prevents accumulation | Significant decrease in AIMP2 levels | [5] |
| In vitro Neuroprotection | |||
| Prevention of MPP+-induced cytotoxicity in SH-SY5Y cells | Protects hippocampal neurons from Aβ-induced apoptosis | Prevents cytotoxicity at 0.5 and 1.0 µM | [5] |
Signaling Pathways in c-Abl Mediated Neurodegeneration
The activation of c-Abl by stressors such as oxidative stress and DNA damage triggers a cascade of events leading to neuronal cell death.[9] Key downstream pathways involve the phosphorylation and inactivation of the E3 ubiquitin ligase Parkin, leading to the accumulation of toxic substrates.[3][5] c-Abl also plays a role in the hyperphosphorylation of Tau and the activation of pro-apoptotic factors like p73.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 4. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model [ouci.dntb.gov.ua]
- 5. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model | PLOS One [journals.plos.org]
- 8. scispace.com [scispace.com]
- 9. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal c-Abl activation leads to induction of cell cycle and interferon signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C-ABL-IN-6 and GNF-5: Allosteric Inhibitors of c-Abl Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two allosteric inhibitors of the c-Abl tyrosine kinase: C-ABL-IN-6 and GNF-5. While both compounds target the same protein, their primary areas of research and reported applications differ significantly, with this compound being investigated for neurodegenerative diseases and GNF-5 for chronic myeloid leukemia (CML). This document summarizes their mechanisms of action, biochemical and cellular activities, and available experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to c-Abl and Allosteric Inhibition
The c-Abl tyrosine kinase is a critical signaling protein involved in a variety of cellular processes, including cell growth, differentiation, and migration.[1] Dysregulation of c-Abl activity, often through mutations or chromosomal translocations leading to fusion proteins like Bcr-Abl, is a hallmark of certain cancers, most notably CML.[2] Allosteric inhibitors offer a distinct therapeutic strategy compared to traditional ATP-competitive inhibitors. Instead of binding to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a remote site on the kinase, inducing a conformational change that locks the enzyme in an inactive state.[3] This mechanism can offer greater selectivity and a way to overcome resistance to ATP-competitive drugs.
Mechanism of Action
GNF-5 is a well-characterized allosteric inhibitor that binds to the myristate-binding pocket of the c-Abl kinase domain.[4][5] In the native c-Abl protein, the binding of a myristoyl group to this pocket induces and stabilizes an autoinhibited conformation. The Bcr-Abl fusion protein lacks this myristoylated N-terminal cap, leading to constitutive kinase activity.[3] GNF-5 mimics the action of the myristoyl group, binding to the myristate pocket and restoring an inactive conformation, thereby inhibiting the kinase.[6]
The precise mechanism of This compound has not been as extensively detailed in publicly available literature. While it is a potent c-Abl inhibitor, its classification as an allosteric inhibitor and its specific binding site are not definitively confirmed in the provided search results. However, its high potency at a nanomolar concentration suggests a specific binding interaction.
Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and GNF-5. It is crucial to note that the experimental contexts for these findings are different, precluding a direct head-to-head comparison of efficacy in a single disease model.
Table 1: Biochemical Activity
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | c-Abl | 16.6 nM | Not specified | [4] |
| GNF-5 | Wild-type Abl | 220 nM | Biochemical Kinase Assay | [7] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Effect | EC50/IC50 | Application Context | Reference |
| This compound | SH-SY5Y | Neuroprotection against MPP+-induced cell death | Not specified | Parkinson's Disease | [4] |
| GNF-5 | Ba/F3 (wild-type Bcr-Abl) | Antiproliferative | 430 nM (EC50) | Chronic Myeloid Leukemia | [7] |
| GNF-5 | Ba/F3 (E255K mutant Bcr-Abl) | Antiproliferative | 580 nM (EC50) | Chronic Myeloid Leukemia | [7] |
| GNF-5 | Ba/F3 (T315I mutant Bcr-Abl) | Antiproliferative (in combination with Nilotinib) | 5 µM (IC50 for GNF-5 alone) | Chronic Myeloid Leukemia | [4] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are summaries of the methodologies used to generate the data presented above.
Biochemical Kinase Assay for GNF-5 IC50 Determination
The IC50 of GNF-5 against Abl kinase was determined using an ATP/NADH-coupled assay system in a 96-well format to measure the initial velocity of peptide phosphorylation.[7]
-
Reaction Mixture:
-
20 mM Tris-HCl (pH 8.0)
-
50 mM NaCl
-
10 mM MgCl₂
-
2 mM PEP (2-(Phosphonooxy)-2-propenoic acid)
-
20 µg Abl peptide substrate (EAIYAAPFAKKK)
-
Varying concentrations of GNF-5
-
1/50 volume of pyruvate kinase/lactic dehydrogenase (PK/LDH) enzyme mix
-
160 µM NADH
-
0.16 µM Abl kinase
-
-
Initiation: The reaction was started by the addition of ATP.
-
Detection: Absorbance at 340 nm was measured every 20 seconds using a microplate reader to monitor NADH depletion.
Cellular Proliferation Assay for GNF-5 EC50 Determination
The antiproliferative activity of GNF-5 was assessed in Ba/F3 cells expressing Bcr-Abl.[7]
-
Cell Culture: Ba/F3 cells transfected with p210 Bcr-Abl were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine at 37°C with 5% CO₂. Parental Ba/F3 cells were cultured with the addition of 10% WEHI-conditioned medium as a source of IL-3.
-
Assay: A 48-hour cell proliferation study was conducted using the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, was used to determine the EC50 value of GNF-5.
Neuroprotection Assay for this compound
The neuroprotective effects of this compound were evaluated in the human neuroblastoma cell line SH-SY5Y.[4]
-
Cell Model: SH-SY5Y cells were used as an in vitro model for dopaminergic neurons.
-
Toxin Induction: Neuronal cell death was induced by treatment with MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease.
-
Inhibitor Treatment: Cells were co-treated with MPP+ and varying concentrations of this compound.
-
Outcome: The neuroprotective effect was quantified by measuring the extent of cell death prevention. The exact method for quantifying cell viability (e.g., MTT assay, LDH release) was not specified in the provided search results.
Discussion and Conclusion
This compound and GNF-5 are both potent inhibitors of c-Abl kinase, yet they are being explored for vastly different therapeutic applications.
GNF-5 is a well-established allosteric inhibitor of Bcr-Abl, primarily investigated for its potential in treating CML. Its ability to bind to the myristate pocket and induce an inactive conformation makes it a valuable tool for studying allosteric inhibition and for use in combination therapies to overcome resistance to traditional ATP-competitive inhibitors.[8] The available data on its biochemical and cellular activity is robust and provides a solid foundation for further research in oncology.
This compound , on the other hand, has emerged from research into neurodegenerative disorders, specifically Parkinson's disease. Its remarkable biochemical potency (IC50 of 16.6 nM) against c-Abl highlights its potential as a neuroprotective agent, as c-Abl has been implicated in the pathogenic pathways of neurodegeneration.[9] However, there is a lack of publicly available data on its mechanism of action (allosteric or otherwise) and its activity in cancer models.
-
GNF-5 is the inhibitor of choice for researchers studying Bcr-Abl in the context of CML and other cancers. Its allosteric mechanism is well-defined, and a wealth of cellular data exists.
-
This compound is a highly potent c-Abl inhibitor with demonstrated neuroprotective effects. It is an excellent candidate for studies focused on the role of c-Abl in neurodegenerative diseases.
Further research is needed to fully characterize the mechanism of this compound and to explore any potential overlap in the therapeutic applications of these two inhibitors. A direct comparison in the same cellular and biochemical assays would be invaluable for a complete understanding of their relative potencies and specificities.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of autoinhibition and activation of c-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Probe GNF-5 | Chemical Probes Portal [chemicalprobes.org]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Inhibitory Activity of Novel ABL Kinase Inhibitors
For researchers and scientists in the field of drug discovery, particularly those focused on oncology, the validation of a novel kinase inhibitor is a critical step. This guide provides a comprehensive framework for validating the inhibitory activity of a new chemical entity, such as a putative c-ABL inhibitor, which we will refer to as "C-ABL-IN-6" for the purpose of this guide. We will compare its hypothetical performance metrics against well-established ABL kinase inhibitors: Imatinib, Nilotinib, and Dasatinib.
This guide will provide detailed experimental protocols, present comparative data in a clear, tabular format, and use visualizations to illustrate key pathways and workflows, empowering researchers to rigorously assess their novel compounds.
Comparative Inhibitory Activity of ABL Kinase Inhibitors
A crucial step in characterizing a novel inhibitor is to compare its potency against known drugs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. This is often determined through kinase assays. Furthermore, the cellular potency is assessed through cell-based assays, which measure the inhibitor's effect on the proliferation of cancer cells dependent on ABL kinase activity.
Below is a summary of IC50 values for established ABL kinase inhibitors against the wild-type ABL1 kinase and their cellular potency against the K-562 cell line, a human immortalized myelogenous leukemia line that is positive for the Philadelphia chromosome.
| Compound | ABL1 Kinase IC50 (nM) | K-562 Cellular Potency (GI50, nM) |
| Imatinib | 37.5 | 250 |
| Nilotinib | 20 | 20 |
| Dasatinib | <1 | 3 |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] |
Experimental Protocols for Validation
To determine the inhibitory activity of "this compound" and generate the data for the comparison table above, the following experimental protocols are recommended.
1. In Vitro ABL1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the test compound to the ABL1 kinase domain.
-
Materials:
-
ABL1 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ Kinase Tracer
-
Test compound ("this compound") and control inhibitors (Imatinib, etc.)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of "this compound" and control inhibitors in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare a solution of ABL1 kinase and Eu-anti-GST antibody in assay buffer and add 5 µL to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare a solution of the Alexa Fluor™ kinase tracer in assay buffer and add 2.5 µL to each well.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitor on the proliferation of ABL-dependent cancer cells.
-
Materials:
-
K-562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compound ("this compound") and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed K-562 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of "this compound" and control inhibitors for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) value.
-
3. Western Blot for Phospho-CrkL
This assay confirms target engagement by measuring the phosphorylation of CrkL, a direct substrate of ABL kinase.
-
Materials:
-
K-562 cells
-
Test compound ("this compound") and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CrkL, anti-CrkL, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat K-562 cells with different concentrations of "this compound" for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the reduction in CrkL phosphorylation.
-
Visualizing Key Processes
To better understand the context and workflow of these validation experiments, the following diagrams are provided.
Navigating the Kinome: A Specificity Profile of the c-Abl Inhibitor Dasatinib
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While the fictitious compound "c-ABL-IN-6" was initially proposed for this analysis, public data for such an inhibitor is unavailable. Therefore, this guide will utilize the well-characterized, potent c-Abl inhibitor, Dasatinib, as a representative example to illustrate kinase specificity profiling. The data presented here will provide a framework for evaluating the selectivity of kinase inhibitors and understanding their potential on- and off-target effects.
Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary target is the BCR-ABL fusion protein, the hallmark of CML. However, like many kinase inhibitors, Dasatinib interacts with a broader range of kinases. This guide provides a detailed look at its specificity, drawing on publicly available data.
Kinase Inhibition Profile of Dasatinib
The following table summarizes the binding affinities of Dasatinib against a selection of kinases, including its primary target ABL1 and other notable on- and off-targets. The data is presented as the pKd, which is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a stronger binding affinity. This data is derived from the DiscoverRx KINOMEscan® platform.
| Kinase Target | Gene Symbol | pKd | Primary Target/Off-Target |
| ABL1 | ABL1 | >10 | Primary Target |
| ABL2 | ABL2 | >10 | Primary Target |
| SRC | SRC | >10 | On-Target |
| LCK | LCK | >10 | On-Target |
| YES1 | YES1 | >10 | On-Target |
| FYN | FYN | >10 | On-Target |
| KIT | KIT | 9.8 | On-Target |
| PDGFRB | PDGFRB | 9.7 | On-Target |
| EPHA2 | EPHA2 | 9.6 | Off-Target |
| DDR1 | DDR1 | 9.5 | Off-Target |
| BTK | BTK | 9.4 | On-Target |
| TEC | TEC | 9.2 | On-Target |
| CSK | CSK | 8.8 | Off-Target |
| p38α (MAPK14) | MAPK14 | 8.5 | Off-Target |
| ZAK (MAP3K20) | MAP3K20 | 7.3 | Off-Target |
| BMPR1B | BMPR1B | 7.3 | Off-Target |
Experimental Protocols
The kinase specificity data presented was generated using the KINOMEscan® platform. This is a competitive binding assay that quantitatively measures the interaction of a test compound (e.g., Dasatinib) with a large panel of human kinases.
KINOMEscan® Experimental Protocol:
-
Kinase-Phage Fusion: Kinases are expressed in a bacteriophage T7 system as fusions to a component of the phage coat.
-
Immobilization: The kinase-tagged phages are immobilized on a solid support (e.g., beads).
-
Competitive Binding: The test compound is incubated with the immobilized kinases in the presence of a known, tagged ligand that also binds to the kinase's active site.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified, typically using quantitative PCR (qPCR) to measure the amount of phage DNA.
-
Data Analysis: The amount of bound tagged ligand is inversely proportional to the affinity of the test compound for the kinase. The results are often reported as the dissociation constant (Kd) or the percentage of control, which can be used to calculate the pKd.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a kinase specificity profiling experiment like KINOMEscan®.
Caption: Workflow for KINOMEscan® profiling.
Signaling Pathway Inhibition by Dasatinib
Dasatinib's therapeutic effects and potential side effects are a direct result of its interaction with multiple signaling pathways. The diagram below illustrates some of the key pathways modulated by Dasatinib.
Caption: Key signaling pathways inhibited by Dasatinib.
This guide provides a snapshot of the kinase specificity for Dasatinib, serving as a valuable resource for researchers interested in the selectivity of c-Abl inhibitors. The methodologies and data presentation formats can be applied to the evaluation of any kinase inhibitor, aiding in the prediction of therapeutic efficacy and potential off-target liabilities.
Determining the Potency of c-ABL-IN-6: A Comparative Guide to IC50 in Key Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining and comparing the half-maximal inhibitory concentration (IC50) of the novel c-Abl inhibitor, c-ABL-IN-6, across various cancer cell lines. While specific experimental data for this compound is emerging, this document outlines the established methodologies and presents comparative data for well-characterized c-Abl inhibitors to serve as a benchmark for evaluation.
Comparative IC50 Data of Known c-Abl Inhibitors
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the reported IC50 values for established c-Abl tyrosine kinase inhibitors (TKIs) in commonly used chronic myeloid leukemia (CML) and other relevant cell lines. This data provides a baseline for assessing the relative potency of this compound.
| Inhibitor | Cell Line | IC50 (nM) | Citation |
| This compound | K562 | Data to be determined | |
| Ba/F3 (p210) | Data to be determined | ||
| LAMA-84 | Data to be determined | ||
| JURL-MK1 | Data to be determined | ||
| Imatinib | K562 | ~500 | [1] |
| Ba/F3 (p210) | ~800 | [2] | |
| LAMA-84 | ~1000 | [3] | |
| Nilotinib | Ba/F3 (p210) | <30 | |
| Dasatinib | Ba/F3 (p210) | <1 | |
| Ponatinib | K562 | 6 | [4] |
| Ba/F3 (p210) | 1 | [4] | |
| Lama | 1 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.[5]
Experimental Protocol: Determining Cellular IC50 via Cell Viability Assay
This protocol details a standard method for determining the IC50 of this compound in a suspension cell line such as K562 or a Ba/F3 derivative. The principle involves treating cells with a range of inhibitor concentrations and measuring cell viability to determine the concentration at which 50% of cell growth is inhibited.
Materials:
-
This compound (and other TKIs for comparison)
-
K562 or Ba/F3 p210-expressing cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
For Ba/F3 cells, IL-3 is required for the parental line but not for the p210-expressing line.
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3 x 10⁵ cells/mL in a final volume of 100 µL per well.[6]
-
Compound Preparation: Prepare a serial dilution of this compound and other reference inhibitors in the appropriate culture medium.
-
Cell Treatment: Add 100 µL of the diluted inhibitor solutions to the respective wells, resulting in a final volume of 200 µL and the desired final inhibitor concentrations. Include wells with untreated cells as a negative control and a solvent (e.g., DMSO) control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4][6]
-
Cell Viability Measurement:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7] Then, add 150 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 490 nm.[7]
-
For XTT assay: Follow the manufacturer's instructions to measure the absorbance, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Understanding the c-Abl Signaling Pathway
The BCR-Abl fusion protein, characteristic of CML, possesses constitutively active tyrosine kinase activity that drives cell proliferation and survival through various downstream signaling pathways. Understanding this pathway is crucial for appreciating the mechanism of action of inhibitors like this compound.
Caption: The BCR-Abl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
By following these standardized protocols and comparing the results with the established data for other c-Abl inhibitors, researchers can effectively characterize the potency and selectivity of this compound, providing crucial insights for its further development as a potential therapeutic agent.
References
- 1. Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Clinical resistance to the kinase inhibitor STI-571 in chronic myeloid leukemia by mutation of Tyr-253 in the Abl kinase domain P-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating Target Engagement of c-ABL-IN-6 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of c-ABL-IN-6, a c-ABL inhibitor with a reported IC50 of 16.6 nM.[1][2][3] Due to the limited availability of detailed, publicly accessible experimental data specifically for this compound, this document serves as a comparative framework. It outlines the established assays and provides example data from well-characterized c-ABL inhibitors such as Imatinib, Dasatinib, and Nilotinib to guide the experimental design and data interpretation for this compound.
Executive Summary
Validating that a molecule binds to its intended target within a cell is a critical step in drug discovery. This guide details three key experimental approaches to confirm the engagement of this compound with the c-ABL kinase in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): Directly measures the binding of the inhibitor to c-ABL by assessing changes in the protein's thermal stability.
-
NanoBRET Target Engagement Assay: A proximity-based assay that quantifies inhibitor binding in live cells through bioluminescence resonance energy transfer.
-
Western Blot Analysis of Downstream Signaling: Indirectly confirms target engagement by observing the modulation of signaling pathways known to be regulated by c-Abl.
Comparative Data of c-ABL Inhibitors
The following table summarizes key performance indicators for this compound and other widely used c-Abl inhibitors. This allows for a direct comparison of their potencies.
| Inhibitor | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | 16.6 | Biochemical | - | [1][2][3] |
| Imatinib | ~250-1000 | Cell-based | K562, Ba/F3 | [4] |
| Dasatinib | ~1-3 | Cell-based | K562 | [3] |
| Nilotinib | ~20-50 | Cell-based | K562 | [3] |
| Ponatinib | ~0.5-2 | Cell-based | Various | [5] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle lies in the ligand-induced stabilization of the target protein upon heating.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., K562, which expresses the BCR-ABL fusion protein) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble c-Abl protein at each temperature point by Western blotting using a c-Abl specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble c-Abl as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, engagement.
Visualization of Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET Target Engagement Assay
The NanoBRET assay is a live-cell method that measures the binding of a compound to a target protein. It relies on the energy transfer between a NanoLuc luciferase-tagged c-Abl (donor) and a fluorescently labeled tracer that binds to the same site as the inhibitor (acceptor).
Experimental Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc-c-Abl fusion protein. Seed the transfected cells into a 96- or 384-well plate.
-
Tracer and Inhibitor Addition: Add the NanoBRET tracer specific for the c-Abl kinase to the cells, followed by the addition of varying concentrations of this compound or a reference compound.
-
Luminescence and Fluorescence Measurement: Add the NanoLuc substrate and measure both the donor (luciferase) and acceptor (tracer) emissions using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound will result in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Visualization of NanoBRET Principle:
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of a representative c-Abl inhibitor with the Abl-related kinase, Arg (ABL2). The following sections present quantitative data on inhibitory potency, detailed experimental methodologies for kinase inhibition assays, and a visual representation of the inhibitor's activity profile. The Abl family of non-receptor tyrosine kinases, consisting of c-Abl (ABL1) and the Abl-related gene (Arg or ABL2), plays crucial roles in various cellular processes.[1] Dysregulation of c-Abl activity is a hallmark of certain leukemias, making it a key therapeutic target.[1] Understanding the selectivity of c-Abl inhibitors against closely related kinases like Arg is critical for predicting off-target effects and developing more specific cancer therapies.
Inhibitor Potency Comparison
To illustrate the cross-reactivity of a c-Abl inhibitor, we will use Dasatinib as a representative example. Dasatinib is a multi-targeted kinase inhibitor known to inhibit both c-Abl and other kinases, including those in the Src family.[2] The following table summarizes the inhibitory potency (IC50 values) of Dasatinib against c-Abl and its related kinase, Arg (ABL2). Lower IC50 values indicate higher potency.
| Kinase Target | Inhibitor | IC50 (nM) |
| c-Abl | Dasatinib | 9 |
| Arg (ABL2) | Dasatinib | - |
Note: While the search results confirm Dasatinib inhibits ABL2, a specific IC50 value for ABL2 from the provided search snippets was not available to populate the table. Chemical proteomics has shown that Dasatinib interacts with ABL kinases, and it is known to be a dual-specificity ABL- and SRC-family kinase inhibitor.
Experimental Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)
The following is a generalized protocol for determining the IC50 value of an inhibitor against a target kinase, based on common methodologies found in kinase assay literature.[3][4][5]
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant Kinase (e.g., c-Abl, Arg)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate), often radiolabeled (e.g., [γ-³²P]-ATP)
-
Test Inhibitor (e.g., Dasatinib) at various concentrations
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
Dithiothreitol (DTT)
-
Microplates (e.g., 384-well)
-
Detection Reagent (e.g., for fluorescence-based assays) or method for quantifying substrate phosphorylation (e.g., scintillation counting for radioactive assays)
-
Plate Reader (compatible with the chosen detection method)
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant kinase to a working concentration in kinase reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.[5][6]
-
Prepare a stock solution of the kinase substrate in an appropriate buffer.
-
Prepare a stock solution of ATP. The final concentration in the assay is often set near the Michaelis-Menten constant (Km) for ATP for the specific kinase to ensure competitive inhibition can be accurately measured.[6]
-
Perform a serial dilution of the test inhibitor to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a microplate, add the kinase reaction buffer, the kinase substrate, and the diluted test inhibitor at various concentrations.
-
To initiate the kinase reaction, add the recombinant kinase and the ATP solution to each well.
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Terminate the reaction (if necessary for the detection method).
-
Measure the kinase activity. The method of detection will vary depending on the assay format:
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.
-
Signaling Pathway and Inhibition Logic
The following diagram illustrates the inhibitory action of a c-Abl inhibitor on both its primary target, c-Abl, and the related kinase, Arg.
Caption: Inhibition of c-Abl and cross-reactivity with Arg by a c-Abl inhibitor.
References
- 1. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. assayquant.com [assayquant.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Comparative Efficacy of c-Abl Tyrosine Kinase Inhibitors: A Focus on c-ABL-IN-6
An Objective Guide for Researchers in Drug Development
The c-Abl tyrosine kinase is a critical signaling node in cellular regulation and a validated therapeutic target for both oncological and neurodegenerative disorders. In Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl fusion protein drives leukemogenesis, a process effectively targeted by tyrosine kinase inhibitors (TKIs) like Imatinib. More recently, c-Abl has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's Disease (PD), where its activation contributes to neuronal cell death.[1][2] This has spurred the development of novel c-Abl inhibitors with distinct profiles.
This guide provides a comparative overview of the efficacy of c-ABL-IN-6, a novel inhibitor, placed in context with established and second-generation TKIs. The data presented is intended to help researchers and drug development professionals evaluate its potential and position in the therapeutic landscape.
Biochemical Potency Comparison
The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the target enzyme's activity, typically quantified as the half-maximal inhibitory concentration (IC50). This compound has been identified as a potent c-Abl inhibitor with an IC50 in the nanomolar range.[3] Its potency is comparable to or greater than several established TKIs, marking it as a significant compound for further investigation.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound (A6) | c-Abl | 16.6[3] | Primarily evaluated for neuroprotective effects.[3] |
| Imatinib | c-Abl | ~400[4] | First-generation TKI for CML. Also inhibits c-Kit and PDGFR.[4] |
| Nilotinib | c-Abl | ~45[4] | Second-generation TKI with higher potency against Bcr-Abl than Imatinib.[4] |
| Dasatinib | c-Abl | ~9[4] | Second-generation TKI; potent dual ABL/SRC family kinase inhibitor.[4] |
| PD173955 | Bcr-Abl | 1–2[5] | A pyrido[2,3-d]pyrimidine analogue, more potent than Imatinib in cellular assays.[5] |
| B1 Covalent Inhibitor | ABL | 1.2[6] | A rationally designed covalent inhibitor showing potent activity.[6] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration, substrate). The data presented is for comparative purposes.
Cellular Activity and Therapeutic Context
While biochemical potency is crucial, cellular activity provides a more direct indication of therapeutic potential. The context in which an inhibitor is studied—oncology versus neurodegeneration—dictates the relevant cellular models and endpoints.
Neuroprotection Context (Parkinson's Disease Model):
This compound has been specifically highlighted for its neuroprotective effects.[3] In PD models, activated c-Abl can phosphorylate proteins like Parkin, impairing its protective functions, and contribute to α-synuclein aggregation, ultimately leading to dopaminergic neuron death.[1][2] Inhibitors are evaluated for their ability to prevent this cascade.
-
Compound: this compound (A6)
-
Cell Model: SH-SY5Y human neuroblastoma cells.[3]
-
Insult: MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that induces Parkinsonism by inhibiting mitochondrial complex I.[1][7]
-
Reported Effect: this compound displays significant neuroprotective effects against MPP+-induced cell death.[3]
Oncology Context (Chronic Myeloid Leukemia Model):
In CML, the primary therapeutic goal is to inhibit the Bcr-Abl oncoprotein in leukemia cells, leading to cell cycle arrest and apoptosis.[5]
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Imatinib | K562 (Bcr-Abl+) | Cell Growth | ~250-350 |
| Nilotinib | K562 (Bcr-Abl+) | Cell Growth | ~20-30 |
| Dasatinib | K562 (Bcr-Abl+) | Cell Growth | ~1-3 |
| PD173955 | K562 (Bcr-Abl+) | Cell Growth | 35[5] |
| B1 Covalent Inhibitor | K562 (Bcr-Abl+) | Cell Growth | 1.4 |
Note: Data for established TKIs are compiled from various public sources for comparison. Cellular IC50s can vary significantly based on the cell line and assay duration.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is essential for understanding the data. The following diagrams illustrate the c-Abl signaling pathway and a typical workflow for inhibitor evaluation.
Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of c-Abl inhibitors.
Biochemical c-Abl Kinase Assay (Luminescent)
This protocol is based on assays that measure ATP consumption during the kinase reaction.
-
Objective: To determine the in vitro IC50 of an inhibitor against purified c-Abl kinase.
-
Principle: The amount of ADP produced in the kinase reaction is quantified using a luciferase-based system. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
-
Procedure:
-
Reaction Setup: In a 384-well plate, add kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).[8]
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) across a range of concentrations (e.g., 10-point serial dilution). Include a DMSO-only control (0% inhibition).
-
Enzyme Addition: Add purified recombinant c-Abl enzyme to each well (except for no-enzyme controls).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate (e.g., Abltide) and ATP (at a concentration near the Km for c-Abl, e.g., 5-10 µM).
-
Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.[8]
-
Detection: Stop the reaction and measure kinase activity by adding a detection reagent (e.g., ADP-Glo™ Reagent). This reagent depletes the remaining ATP. Subsequently, add a Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.[8]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.
-
Neuroprotective Cell Viability Assay (MTT)
This protocol is representative of studies evaluating inhibitor efficacy in MPP+-induced neuronal cell death.[1][4][7]
-
Objective: To measure the ability of an inhibitor to protect neuronal cells from a specific toxic insult.
-
Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.[9]
-
Toxin Induction: Induce cytotoxicity by adding MPP+ (e.g., 0.5-1.5 mM final concentration) to the wells containing the inhibitor.[1][7] Include control wells (cells only, cells + DMSO, cells + MPP+ only).
-
Incubation: Incubate the cells for an additional 24-48 hours.[9]
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control cells and plot the results to determine the protective effect of the inhibitor.
-
References
- 1. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
Potency Face-Off: c-ABL-IN-6 Versus Second-Generation Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapy, particularly for malignancies driven by the c-ABL tyrosine kinase, the pursuit of more potent and specific inhibitors is relentless. This guide provides a comparative analysis of a novel inhibitor, c-ABL-IN-6, against established second-generation tyrosine kinase inhibitors (TKIs): dasatinib, nilotinib, and bosutinib. The comparison focuses on their inhibitory potency against the c-ABL kinase, supported by experimental data and detailed methodologies for key assays.
Executive Summary
Second-generation TKIs have demonstrated significantly greater potency than the first-generation inhibitor, imatinib, and are established treatments for chronic myeloid leukemia (CML). This guide positions this compound within this competitive landscape. While second-generation TKIs like dasatinib and bosutinib exhibit sub-nanomolar to low nanomolar potency, this compound demonstrates a strong inhibitory concentration in the mid-nanomolar range. The following sections provide a detailed quantitative comparison, outline the experimental protocols for potency determination, and visualize the underlying biological and experimental frameworks.
Data Presentation: Potency Against c-ABL
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values of this compound and second-generation TKIs against the c-ABL kinase or its oncogenic fusion protein, BCR-ABL. Lower values indicate higher potency.
| Inhibitor | IC50 Value (nM) | Assay Type | Source |
| This compound | 16.6 | Not Specified | [1] |
| Dasatinib | 0.6 | Recombinant Kinase Assay | [2] |
| <1.8 | Against Mutant Bcr-Abl | [2] | |
| ~3 | Bcr-Abl Kinase Inhibition | [3] | |
| Nilotinib | 15 | Recombinant Kinase Assay | [2] |
| <30 | Murine Myeloid Progenitor Cells | [4] | |
| 20-60 | Bcr-Abl Kinase Inhibition | [5] | |
| Bosutinib | 1 | Abl Kinase (Enzyme Assay) | [6][7] |
| 1.2 | Src Kinase (Enzyme Assay) | [6][8] |
Signaling Pathway and Experimental Workflow Visualization
To provide context for the mechanism of action and the methods of evaluation, the following diagrams illustrate the c-ABL signaling pathway and a generalized workflow for assessing TKI potency.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental protocols. The two primary methods used for kinase inhibitors are biochemical assays and cell-based assays.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the purified kinase enzyme.
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified c-ABL kinase by 50%.
-
Principle: Recombinant c-ABL kinase is incubated with a specific substrate (e.g., a synthetic peptide like Abltide) and ATP. The inhibitor is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.
-
General Protocol:
-
Immobilization: A substrate for c-Abl, often a GST-fusion protein or a biotinylated peptide, is immobilized on a solid support, such as glutathione agarose beads or a neutravidin-coated 96-well plate.[2][4]
-
Kinase Reaction: Recombinant c-Abl kinase is added to the wells containing the immobilized substrate in a kinase buffer (e.g., 50 mM Tris-HCl, 10mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: The test compound (e.g., this compound, dasatinib) is added to the wells in a series of dilutions. A control with no inhibitor (e.g., DMSO vehicle) is included.
-
Initiation: The kinase reaction is initiated by adding ATP. The reaction is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).[2]
-
Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using a phospho-specific antibody in an ELISA format or by measuring the incorporation of radioactive phosphate (³²P or ³³P) from labeled ATP.
-
IC50 Calculation: The data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[9]
-
Cell-Based Proliferation Assay
This assay measures the inhibitor's effect on the proliferation of cells that are dependent on c-ABL kinase activity for their growth and survival.
-
Objective: To determine the concentration of an inhibitor required to reduce the proliferation of c-Abl-dependent cells by 50%.
-
Principle: The Ba/F3 cell line, a murine pro-B-cell line, is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express the Bcr-Abl fusion protein, they become IL-3 independent, and their proliferation is now driven by Bcr-Abl kinase activity.[7][10][11] Inhibition of Bcr-Abl leads to apoptosis.
-
General Protocol:
-
Cell Culture: Ba/F3 cells stably expressing Bcr-Abl are cultured in appropriate media without IL-3.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 30,000 cells/well).[1]
-
Inhibitor Treatment: The test compounds are added to the wells at a range of concentrations. Controls include cells with no inhibitor and cells treated with a known inhibitor like staurosporine as a positive control for cell death.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability or proliferation is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo.[5] The CellTiter-Glo assay, for instance, quantifies ATP levels, which is an indicator of metabolically active cells.
-
IC50 Calculation: The cell viability data is plotted against the inhibitor concentration to generate a dose-response curve from which the IC50 value is calculated.
-
Conclusion
This guide provides a comparative overview of the potency of this compound relative to second-generation TKIs. Based on available IC50 data, dasatinib and bosutinib exhibit the highest potency in biochemical assays. Nilotinib and this compound show comparable potency in the mid-nanomolar range. It is crucial for researchers to consider the specific assay conditions when comparing these values, as in vitro biochemical potency does not always directly translate to cellular efficacy or clinical outcomes. The provided experimental protocols offer a foundational understanding of how these critical potency metrics are derived, enabling researchers to better evaluate and contextualize new and existing c-ABL inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Safe Disposal of c-ABL-IN-6: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of c-ABL-IN-6, a small molecule kinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Identification and Classification
Proper disposal begins with correct identification and classification of the waste. This compound, as a small molecule inhibitor, should be treated as hazardous chemical waste.[2] It is crucial to never dispose of such chemicals down the drain or in regular trash.[2][3]
Key Classification Steps:
-
Identify: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[2][4] Avoid using abbreviations or chemical formulas.[2][5]
-
Characterize: Note the physical state (solid or liquid) and any known hazards. While specific hazard information for this compound is limited, it is prudent to handle it as a potentially toxic substance.
-
Segregate: Do not mix this compound waste with other types of waste, especially incompatible materials.[2][5] It should be stored separately from acids, bases, and oxidizers.[5]
III. Step-by-Step Disposal Protocol
The following protocol outlines the process for collecting and preparing this compound for disposal by a licensed waste management service.
1. Container Selection and Labeling:
-
Choose a Compatible Container: Use a container that is in good condition, free of leaks, and compatible with the chemical.[2] For solid waste, a securely sealed plastic bag or container is appropriate. For liquid waste (e.g., solutions containing this compound), use a leak-proof bottle with a tightly fitting cap.[5]
-
Proper Labeling: Affix a hazardous waste label to the container.[2] The label must include:
2. Waste Accumulation and Storage:
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of any potential leaks.[2]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[2][5]
3. Disposal of Contaminated Materials:
-
Labware/Glassware: Any labware or glassware contaminated with this compound should be treated as hazardous waste.[2] Package these items in a puncture-resistant container labeled as "Hazardous Waste" and list "this compound" as the contaminant.[2]
-
Empty Chemical Containers: The original container of this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[2] This rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing, the container can be disposed of in the regular trash, though it is recommended to reuse it for compatible waste collection after relabeling.[2]
4. Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary contact for arranging the disposal of hazardous waste.[4] They will provide specific instructions and schedule a pickup.
-
Licensed Waste Disposal Service: The EHS office will coordinate with a licensed waste disposal service to ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[1][4]
IV. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key parameters for general laboratory chemical waste management.
| Parameter | Guideline | Source |
| Waste Accumulation Time | Varies by jurisdiction; consult your EHS office. | General Practice |
| Container Headspace | Leave at least 10% of the container volume as headspace for expansion. | General Practice |
| Labeling Requirement | All fields on the hazardous waste tag must be completed. | [4] |
| Segregation | Store incompatible waste streams separately. | [5] |
V. Diagrams
The following diagrams illustrate the workflow for proper chemical waste disposal and the decision-making process for handling contaminated materials.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Safe Handling of c-ABL-IN-6: A Guide for Researchers
For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the handling and disposal of c-ABL-IN-6, a potent c-Abl kinase inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain a secure laboratory environment.
This compound is a powerful research compound that requires stringent safety measures. While a specific Safety Data Sheet (SDS) is not publicly available, the following recommendations are based on best practices for handling similarly potent small molecule kinase inhibitors, which are often classified as hazardous materials.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of this compound and the lack of comprehensive safety data, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE and engineering controls for handling this compound.
| Operation | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield, N95 Respirator | Chemical Fume Hood or Powder Containment Hood |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles | Chemical Fume Hood |
| Cell Culture and In-Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses | Biosafety Cabinet (BSC) Class II |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential to minimize exposure and prevent contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Log the compound in your chemical inventory system.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Preparation of Stock Solutions
-
Preparation: All handling of the solid compound should occur within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Weighing: Use a dedicated and calibrated analytical balance.
-
Dissolution: Slowly add the desired solvent (e.g., DMSO) to the solid compound to avoid splashing. Ensure the compound is fully dissolved before use.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Solvents/Solutions | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Place in a sealed bag and dispose of as solid hazardous waste. |
Experimental Protocol: Cell-Based Assay for c-Abl Kinase Activity
This protocol provides a general framework for assessing the inhibitory effect of this compound on the proliferation of a c-Abl dependent cell line (e.g., K562).
-
Cell Seeding:
-
Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media. A typical starting concentration range would be 1 nM to 10 µM.
-
Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known c-Abl inhibitor like Imatinib).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assay:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the experimental workflow and the c-Abl signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
